Caprarioside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O11/c1-21(33-18(28)11-5-3-2-4-6-11)9-13(24)22(29)7-8-30-20(17(21)22)32-19-16(27)15(26)14(25)12(10-23)31-19/h2-8,12-17,19-20,23-27,29H,9-10H2,1H3/t12-,13-,14-,15+,16-,17-,19+,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCDFJHVOYELKQ-UHXGZAEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Caprarioside: A Technical Overview of an Iridoid Glycoside from Scrophularia ningpoensis
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature explicitly detailing the biological activities, mechanisms of action, and specific experimental protocols for Caprarioside is currently limited. This document provides a comprehensive overview based on its chemical classification, its source, and the known properties of structurally related iridoid glycosides isolated from Scrophularia ningpoensis and other species within the Scrophulariaceae family. The information presented herein regarding biological activities and signaling pathways should be considered predictive and requires experimental validation for this compound itself.
Introduction
This compound is an iridoid glycoside identified from the roots of Scrophularia ningpoensis, a plant with a long history of use in traditional Chinese medicine. Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. As a member of this family, this compound is of interest to the scientific community for its potential pharmacological activities, which are characteristic of this class of natural products.
Chemical Profile:
| Property | Value | Source |
| Molecular Formula | C22H28O11 | ChemFaces |
| CAS Number | 1151862-69-9 | ChemFaces |
| Class | Iridoid Glycoside | Inferred from source |
| Source | Roots of Scrophularia ningpoensis | ChemFaces |
Potential Biological Activities of this compound and Related Iridoids
While direct studies on this compound are scarce, the biological activities of other iridoid glycosides isolated from Scrophularia species provide a strong basis for predicting its potential therapeutic effects. The primary activities associated with this class of compounds are anti-inflammatory and neuroprotective.
Anti-inflammatory Activity
Numerous iridoid glycosides from the Scrophulariaceae family have demonstrated significant anti-inflammatory properties.[1] This activity is often attributed to the inhibition of key inflammatory mediators. For instance, iridoids from Scrophularia species have been shown to inhibit the production of nitric oxide (NO) and prostaglandins, which are crucial in the inflammatory cascade.[2]
Table 1: Anti-inflammatory Activity of Iridoid Glycosides from Scrophularia Species
| Compound | Source Organism | Observed Effect | Reference |
| Scropolioside A | Scrophularia auriculata | Inhibition of mouse paw edema and delayed-type hypersensitivity.[3] | [3] |
| Harpagoside | Scrophularia scorodonia | Inhibition of PGE2 and LTC-4 release in cellular assays.[1] | [1] |
| Aucubin | Scrophularia scorodonia | Significant inhibition of LTC-4 release.[1] | [1] |
Neuroprotective Effects
Iridoid glycosides are increasingly being investigated for their neuroprotective potential. Studies on compounds isolated from Scrophularia buergeriana and Scrophularia ningpoensis have shown protective effects against glutamate-induced neurotoxicity and cerebral ischemia-reperfusion injury.[4][5][6] These effects are often linked to the modulation of oxidative stress and apoptosis.
Table 2: Neuroprotective Activity of Iridoid Glycosides from Scrophularia Species
| Compound | Source Organism | Observed Effect | Reference |
| 8-O-E-p-methoxycinnamoylharpagide | Scrophularia buergeriana | Attenuation of glutamate-induced neurotoxicity in rat cortical cells.[4][6] | [4][6] |
| Harpagide | Scrophularia ningpoensis | Exhibits anti-apoptotic effects in cerebral ischemia models.[5] | [5] |
| Iridoid glycosides fraction (IGRS) | Radix Scrophulariae | Attenuation of focal cerebral ischemia-reperfusion injury in rats.[5] | [5] |
Postulated Mechanisms of Action and Signaling Pathways
Based on the activities of related iridoid glycosides, this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and neuronal cell survival.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of the inflammatory response. Many anti-inflammatory natural products, including iridoids, are known to inhibit the activation of the NF-κB pathway. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Modulation of Apoptotic Pathways in Neuroprotection
The neuroprotective effects of iridoids are often associated with the inhibition of apoptosis. This can be achieved through the regulation of the Bcl-2 family of proteins and the inhibition of caspase activation, key players in the mitochondrial-mediated apoptotic pathway.
Caption: Postulated modulation of the intrinsic apoptotic pathway by this compound.
Experimental Protocols
The following are generalized experimental protocols commonly employed in the investigation of the anti-inflammatory and neuroprotective activities of iridoid glycosides. These methodologies would be appropriate for the future characterization of this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, followed by a 24-hour incubation.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
-
Primary Neuronal Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment: After 7 days in vitro, neurons are pre-treated with different concentrations of this compound for 24 hours.
-
Excitotoxicity Induction: Neurons are exposed to glutamate (100 µM) for 10 minutes in a buffer solution, followed by a return to the conditioned medium containing this compound for another 24 hours.
-
Cell Viability Assessment: Cell viability is determined using the MTT assay. The absorbance is measured at 570 nm.
-
Data Analysis: The neuroprotective effect is expressed as the percentage of viable cells compared to the untreated control.
Future Directions and Conclusion
This compound represents a promising yet understudied natural product from Scrophularia ningpoensis. Based on the well-documented bioactivities of related iridoid glycosides, it is highly probable that this compound possesses anti-inflammatory and neuroprotective properties. Future research should focus on the isolation of sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to validate these predicted activities. Elucidation of its precise mechanisms of action and the signaling pathways it modulates will be crucial for its potential development as a therapeutic agent. The experimental workflows and hypothetical signaling pathways presented in this guide provide a foundational framework for such investigations.
References
- 1. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Four new neuroprotective iridoid glycosides from Scrophularia buergeriana roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridoid glycosides from Radix Scrophulariae attenuates focal cerebral ischemia-reperfusion injury via inhibiting endoplasmic reticulum stress-mediated neuronal apoptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Phytochemical Landscape of Capraria biflora: A Technical Guide to its Natural Constituents
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Foreword
Extensive research into the natural sources of "Caprarioside" has yielded no specific compound under this name within the current scientific literature. It is plausible that this term may be a synonym for a known compound, a novel but yet undocumented molecule, or a misnomer. However, the query frequently associates with Capraria biflora, a plant with a rich history in traditional medicine and a subject of significant phytochemical investigation. This technical guide, therefore, pivots to a comprehensive overview of the well-characterized bioactive compounds isolated from Capraria biflora, providing a valuable resource for researchers exploring its therapeutic potential. This document summarizes the key chemical constituents, their quantitative data, detailed experimental protocols for their isolation, and visual representations of experimental workflows.
Key Bioactive Compounds Isolated from Capraria biflora
Capraria biflora is a reservoir of diverse secondary metabolites, primarily belonging to the classes of terpenoids and flavonoids. While "this compound" remains elusive, the following compounds have been successfully isolated and characterized from this plant species.
| Compound Class | Compound Name | Plant Part | Extraction Method | Yield | Reference |
| Naphthoquinone | Biflorin | Roots | Maceration with organic solvents followed by chromatographic separation. | Not specified | [1][2][3] |
| Sesquiterpene | β-caryophyllene | Leaves | Hydrodistillation | 29.6% of essential oil | [4][5] |
| Sesquiterpene | γ-muurolene | Leaves | Hydrodistillation | 32.6% of essential oil | [4][5] |
| Iridoid Glycoside | 3-hydroxymyopochlorin | Aerial Parts | Methanol extraction followed by Centrifugal Partition Chromatography (CPC). | Not specified | [6] |
| Iridoid Glycoside | 5-hydroxyglutinoside | Aerial Parts | Methanol extraction followed by Centrifugal Partition Chromatography (CPC). | Not specified | [6] |
| Flavonoid | Naringenin | Leaves | Aqueous extraction followed by partitioning with chloroform and butanol. | Not specified | [7] |
| Flavonoid | Apigenin derivatives | Leaves | Aqueous extraction followed by partitioning with chloroform and butanol. | Not specified | [7] |
| Flavonoid | Luteolin derivatives | Leaves | Aqueous extraction followed by partitioning with chloroform and butanol. | Not specified | [7] |
Experimental Protocols
Isolation of Biflorin from the Roots of Capraria biflora
This protocol describes a general method for the isolation of the o-naphthoquinone, biflorin, a major bioactive constituent of Capraria biflora roots.[1][2][3]
1. Plant Material Collection and Preparation:
-
Collect fresh roots of Capraria biflora.
-
Thoroughly wash the roots with distilled water to remove any soil and debris.
-
Air-dry the roots in a well-ventilated area, shielded from direct sunlight, until they are brittle.
-
Grind the dried roots into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered root material in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for a period of 24-72 hours.
-
The solvent-to-plant material ratio is typically 10:1 (v/w).
-
After the maceration period, filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Chromatographic Separation:
-
Subject the crude extract to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., UV light, iodine vapor).
-
Pool the fractions containing the compound of interest (biflorin).
-
Further purify the pooled fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure biflorin.
4. Structure Elucidation:
-
Characterize the structure of the isolated biflorin using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Hydrodistillation of Essential Oil from the Leaves of Capraria biflora
This protocol details the extraction of essential oils from the fresh leaves of Capraria biflora.[4][5]
1. Plant Material:
-
Fresh leaves of Capraria biflora (e.g., 500 g).
2. Hydrodistillation:
-
Place the fresh leaves in a Clevenger-type apparatus.
-
Add distilled water to the flask containing the plant material.
-
Heat the flask to boiling. The steam and volatile components will rise and then be condensed.
-
Continue the hydrodistillation for a set period (e.g., 3 hours).
-
The condensed essential oil, being less dense than water, will float on top of the hydrosol and can be collected.
3. Post-Extraction Processing:
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the oil in a sealed, dark glass vial at a low temperature (e.g., 4-6°C) to prevent degradation.
4. Analysis:
-
Analyze the chemical composition of the essential oil using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the individual components like β-caryophyllene and γ-muurolene.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the isolation of bioactive compounds from Capraria biflora.
Caption: Workflow for the isolation and characterization of Biflorin.
Caption: Workflow for the extraction and analysis of essential oils.
Conclusion
While the search for "this compound" did not yield a specific molecule, this guide provides a thorough examination of the known phytochemicals within Capraria biflora. The detailed protocols and quantitative data presented for compounds like biflorin, β-caryophyllene, and γ-muurolene offer a solid foundation for researchers engaged in natural product chemistry and drug discovery. The provided workflows serve as a visual aid for understanding the experimental processes involved in isolating these valuable compounds. Future research may yet uncover novel molecules within this versatile medicinal plant, potentially even one that comes to be known as this compound.
References
- 1. O-naphthoquinone isolated from Capraria biflora L. induces selective cytotoxicity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivity of biflorin, a typical o-naphthoquinone isolated from Capraria biflora L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of biflorin, an o-naphthoquinone isolated from Capraria biflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Constituents of the Essential Oil of Capraria biflora from Northeast Brazil - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Biosynthesis of Caprarioside: A Technical Guide for Researchers
Abstract
Caprarioside, an iridoid glycoside identified in plant species such as Capraria biflora L. and Scrophularia ningpoensis, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, designed for researchers, scientists, and professionals in drug development. By integrating current knowledge of iridoid biosynthesis with specific phytochemical data from its source plants, this document outlines the probable enzymatic steps, precursor molecules, and key intermediates involved in its formation. This guide also presents detailed experimental protocols for the validation of this proposed pathway and summarizes relevant quantitative data to facilitate further research and application.
Introduction to this compound and Iridoid Glycosides
Iridoids are a large group of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities. Iridoids are typically found as glycosides, which enhances their stability and solubility. This compound (CAS: 1151862-69-9; Molecular Formula: C22H28O11) is an iridoid glycoside that has been isolated from Capraria biflora L. and the roots of Scrophularia ningpoensis. The elucidation of its biosynthetic pathway is crucial for understanding its production in planta and for exploring potential metabolic engineering strategies to enhance its yield.
The Putative Biosynthetic Pathway of this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated experimentally, a putative pathway can be constructed based on the well-established biosynthesis of other iridoid glycosides and the known chemical constituents of Scrophularia ningpoensis. The proposed pathway is divided into three main stages: (1) formation of the iridoid core structure, (2) modification of the iridoid skeleton, and (3) glycosylation and acylation.
Stage 1: Formation of the Iridoid Core Structure
The biosynthesis of the iridoid backbone begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated through the methylerythritol phosphate (MEP) pathway in plastids.
-
Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase (GPPS) to form geranyl pyrophosphate (GPP).
-
Geraniol Formation: GPP is hydrolyzed by geraniol synthase (GES) to produce geraniol.
-
Hydroxylation of Geraniol: Geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, hydroxylates geraniol to 8-hydroxygeraniol.
-
Oxidation to 8-oxogeranial: 8-hydroxygeraniol is then oxidized to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8-HGO) .
-
Cyclization to the Iridoid Skeleton: The key cyclization step is catalyzed by iridoid synthase (ISY) , which converts 8-oxogeranial into the iridoid scaffold, likely forming an intermediate such as nepetalactol or a related iridodial.
An In-depth Technical Guide to Cappariside: Discovery, Properties, and Experimental Protocols
Foreword: Initial inquiries for "Caprarioside" yielded limited and conflicting results. However, extensive research strongly indicates a probable misspelling of cappariside , a novel antioxidant compound isolated from Capparis spinosa L. This guide focuses on the scientifically documented "cappariside." A separate entity, listed commercially as "this compound" from Scrophularia ningpoensis with CAS Number 1151862-69-9, lacks published scientific literature detailing its discovery, structure, or biological activity and is therefore not the subject of this technical review.
Introduction
Cappariside, systematically named 4-hydroxy-5-methylfuran-3-carboxylic acid, is a recently discovered natural product with demonstrated antioxidant properties. Its discovery has added to the growing body of knowledge regarding the rich phytochemistry of Capparis spinosa (the caper bush), a plant with a long history of use in traditional medicine and cuisine. This document provides a comprehensive overview of the discovery, chemical properties, and known biological activity of cappariside, along with detailed experimental protocols for its isolation and analysis.
Discovery and History
Cappariside was first isolated and identified by a research team led by Tao Yang, whose findings were published in 2010. The discovery was the result of an activity-directed fractionation and purification process aimed at identifying the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging components from the fruits of Capparis spinosa. This systematic investigation led to the isolation of this new organic acid, which was named cappariside in honor of the plant genus from which it was discovered.
Chemical Properties
-
Systematic Name: 4-hydroxy-5-methylfuran-3-carboxylic acid
-
Molecular Formula: C₆H₆O₄
-
Molecular Weight: 142.11 g/mol
-
Appearance: Colorless needles
Biological Activity and Quantitative Data
The primary biological activity reported for cappariside is its antioxidant capacity. The initial study evaluated its ability to scavenge DPPH free radicals.
| Compound | Assay | Result (SC₅₀ Value) |
| Cappariside | DPPH Radical Scavenging | 0.204 ± 0.002 mM[1] |
SC₅₀: The concentration of the compound required to scavenge 50% of the DPPH radicals.
While specific research into other biological activities of isolated cappariside is currently limited, the crude extracts of Capparis spinosa from which it is derived have been reported to possess a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antidiabetic properties. The antioxidant activity of cappariside likely contributes to these broader therapeutic effects.
Experimental Protocols
Isolation of Cappariside from Capparis spinosa Fruits
The following protocol is based on the methodology described in the initial discovery paper.
5.1.1. Plant Material and Extraction
-
Air-dried and powdered fruits of Capparis spinosa (5 kg) are extracted with 80% ethanol (3 x 40 L) at room temperature.
-
The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate.
5.1.2. Fractionation and Purification
-
The ethyl acetate fraction, showing significant DPPH scavenging activity, is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of chloroform-methanol (from 100:1 to 1:1, v/v) to yield multiple fractions.
-
Fractions exhibiting strong antioxidant activity are further purified.
-
Cappariside is isolated from these active fractions through repeated column chromatography on silica gel and Sephadex LH-20, followed by crystallization from methanol.
5.1.3. Structure Elucidation
The structure of the isolated cappariside is determined using a combination of spectroscopic methods, including:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR Spectroscopy
-
2D NMR techniques (COSY, HSQC, HMBC)
Visualizations
Experimental Workflow for Cappariside Isolation
Caption: Experimental workflow for the isolation of cappariside.
Future Directions
The discovery of cappariside opens up new avenues for research into the therapeutic potential of Capparis spinosa. Further studies are warranted to:
-
Elucidate the full spectrum of its biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
-
Investigate its mechanism of action and identify the specific signaling pathways it may modulate.
-
Conduct in vivo studies to evaluate its efficacy and safety in animal models.
-
Develop synthetic routes to produce cappariside in larger quantities for further pharmacological testing.
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the promising natural product, cappariside. As research progresses, a deeper understanding of its therapeutic potential is anticipated.
References
The Elusive Bioactivity of Caprarioside: A Technical Whitepaper on a Data-Deficient Iridoid Glycoside
For Immediate Release
Wuhan, China - Researchers, scientists, and drug development professionals seeking comprehensive data on the biological activity of the iridoid glycoside Caprarioside will find a notable scarcity of specific information, according to a thorough review of current scientific literature. While the compound has been identified and sourced, detailed in-vitro and in-vivo studies elucidating its specific mechanisms of action, quantitative efficacy, and associated signaling pathways are largely absent from published research. This whitepaper serves to summarize the available information on this compound and highlight the significant data gaps that currently hinder a full understanding of its potential therapeutic value.
Introduction: Identification and Sourcing
This compound is an iridoid glycoside that has been isolated from the roots of Scrophularia ningpoensis, a plant used in traditional Chinese medicine. Its chemical identity is confirmed with the Chemical Abstracts Service (CAS) number 1151862-69-9 and a molecular formula of C₂₂H₂₈O₁₁. Beyond this basic chemical information, however, the scientific record on this compound is remarkably sparse.
It is crucial to note that initial investigations into compounds with similar-sounding names, such as those from the Capraria genus, have led to different phytochemical profiles, primarily featuring compounds like biflorin. This underscores the importance of precise nomenclature in phytochemical research.
Biological Activity: A Landscape of Generalities
While specific data on this compound is lacking, the plant from which it is derived, Scrophularia ningpoensis, has been the subject of numerous studies. The extracts of S. ningpoensis roots, and some of its more well-characterized constituents like acetoside and angoroside C, have demonstrated a range of biological activities.
General Activities of Scrophularia ningpoensis Extracts and Associated Compounds:
-
Anti-inflammatory Effects: Extracts of S. ningpoensis have been shown to possess anti-inflammatory properties.[1][2][3] These effects are often attributed to the presence of various iridoid and phenylpropanoid glycosides.[2][3]
-
Antioxidant Activity: The plant extract has also been reported to exhibit antioxidant effects.[1]
-
α-Glucosidase Inhibition: A study on iridoid and phenylpropanoid glycosides from S. ningpoensis revealed that several of these compounds exhibit significant α-glucosidase inhibitory activity.[4] However, the study does not explicitly name this compound as one of the active compounds.
-
Other Activities: Various other pharmacological effects have been attributed to S. ningpoensis extracts, including hepatoprotective, neuroprotective, and antitumor activities.[2][3]
It is important to emphasize that these activities are associated with the crude extract or other specific compounds from the plant, and cannot be directly attributed to this compound without dedicated experimental evidence.
Quantitative Data: An Unfilled Table
A critical requirement for any technical guide is the presentation of quantitative data to allow for comparative analysis. For this compound, there is a complete absence of such data in the public domain. Key metrics essential for evaluating the biological activity of a compound, such as:
-
IC₅₀ (Half-maximal inhibitory concentration)
-
EC₅₀ (Half-maximal effective concentration)
-
Percentage Inhibition
-
LD₅₀ (Median lethal dose)
are not available for this compound. The following table illustrates this data deficiency:
| Biological Activity Assay | Test System | IC₅₀/EC₅₀ (µM) | Reference |
| Anti-inflammatory | Data not available | ||
| Antioxidant | Data not available | ||
| Cytotoxicity | Data not available | ||
| α-Glucosidase Inhibition | Data not available |
Experimental Protocols: A Methodological Void
Similarly, the core requirement of providing detailed experimental methodologies for key experiments cannot be fulfilled due to the lack of published studies on this compound's biological activity. Essential details for protocols such as cell viability assays, enzyme inhibition assays, and animal models of disease have not been reported in the context of this specific compound.
Signaling Pathways and Experimental Workflows: Uncharted Territory
The creation of diagrams to visualize signaling pathways, experimental workflows, or logical relationships is contingent on the existence of descriptive studies. As no research has been found that details the mechanism of action of this compound, it is not possible to generate any meaningful visualizations. Any attempt to do so would be purely speculative and not grounded in scientific evidence.
Conclusion and Future Directions
The current body of scientific literature does not support the creation of an in-depth technical guide on the biological activity of this compound. While its chemical identity and natural source have been established, there is a significant dearth of research into its pharmacological properties.
This represents a clear opportunity for researchers in the fields of pharmacognosy, natural product chemistry, and drug discovery. The established use of Scrophularia ningpoensis in traditional medicine suggests that its constituent compounds, including the lesser-studied this compound, may possess valuable therapeutic properties.
Future research should focus on:
-
Isolation and Purification: Development of efficient methods for isolating sufficient quantities of this compound for biological screening.
-
In-Vitro Screening: A broad-based screening of this compound against a panel of biological targets to identify potential areas of activity (e.g., anti-inflammatory, anticancer, antimicrobial, etc.).
-
Quantitative Analysis: Determination of key efficacy and potency metrics (IC₅₀, EC₅₀) for any identified activities.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its effects.
-
In-Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models.
Until such studies are conducted and their results published, the biological activity of this compound will remain largely unknown. This whitepaper, therefore, serves not as a guide, but as a call to action for the scientific community to investigate this promising yet enigmatic natural product.
References
- 1. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Iridoid and phenylpropanoid glycosides from Scrophularia ningpoensis Hemsl. and their α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Caprarioside: A Mechanistic Exploration Through the Lens of Iridoid Glycosides
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The compound "caprarioside" remains uncharacterized in publicly accessible scientific literature, preventing a direct analysis of its mechanism of action. However, phytochemical studies of Capraria biflora, a plant with which "this compound" may be associated, have identified the presence of iridoid glycosides. This guide, therefore, explores the potential mechanism of action of "this compound" by providing an in-depth overview of the known biological activities and molecular pathways modulated by the broader class of iridoid glycosides. This document summarizes the anti-inflammatory and anticancer effects of these compounds, details relevant experimental protocols, and presents key signaling pathways through structured diagrams. All information herein is based on the established activities of iridoid glycosides and should be considered as a potential framework for investigating a novel compound like "this compound," rather than a definitive description of its specific actions.
Introduction: The Iridoid Glycoside Hypothesis
Initial investigations for "this compound" did not yield specific data. The name may represent a novel, recently isolated compound, a proprietary designation, or a variant of a known molecule. Notably, the plant Capraria biflora is a known source of various bioactive compounds, including a class of monoterpenoids known as iridoid glycosides.[1][2] These compounds are recognized for a wide array of pharmacological effects, including anti-inflammatory, neuroprotective, hepatoprotective, and anticancer activities.[2][3] This guide proceeds on the hypothesis that "this compound" may belong to this chemical class and, as such, its mechanism of action could be analogous to that of other well-studied iridoid glycosides.
Potential Pharmacological Activities of this compound as an Iridoid Glycoside
Iridoid glycosides have demonstrated significant therapeutic potential, primarily through their anti-inflammatory and anticancer properties.[3][4]
Anti-inflammatory Effects
The anti-inflammatory activity of iridoid glycosides is a well-documented phenomenon.[2] Some of these compounds are believed to exert their effects by inhibiting key inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase enzymes.[5] Furthermore, certain iridoid glycosides and their metabolites have been shown to suppress the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[2]
Anticancer Effects
The anticancer potential of iridoid glycosides has been observed in various studies.[4] Their mechanisms in this context are multifaceted and appear to involve the modulation of several key cellular processes that are critical for cancer progression:
-
Inhibition of Proliferation: Iridoid glycosides have been shown to inhibit the proliferation of cancer cells.[4]
-
Suppression of Angiogenesis: A crucial aspect of their anticancer activity is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. This is often achieved by down-regulating the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[4]
-
Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancerous cells.[4]
-
Inhibition of Metastasis: Iridoid glycosides can also reduce the migration and invasion of cancer cells, thereby hindering metastasis. This is partly achieved by suppressing the activity of matrix metalloproteinases (MMPs).[4]
Putative Signaling Pathways Modulated by Iridoid Glycosides
The diverse biological effects of iridoid glycosides are underpinned by their ability to modulate multiple intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. Some iridoid glycosides have been found to downregulate the PI3K/Akt pathway, contributing to their pro-apoptotic and anti-proliferative effects on cancer cells.[4]
References
- 1. Constituents of the Essential Oil of Capraria biflora from Northeast Brazil - ProQuest [proquest.com]
- 2. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
The Therapeutic Potential of Caprarioside: A Landscape of Limited Evidence and Future Directions
For Immediate Release
Wuhan, China - Caprarioside, an iridoid glycoside isolated from the roots of the traditional Chinese medicine plant Scrophularia ningpoensis, has been identified as a compound of interest within the scientific community. Despite its classification among the pharmacologically significant iridoid glycosides, a comprehensive review of publicly available scientific literature reveals a notable absence of specific research into its therapeutic effects, experimental protocols, and molecular mechanisms of action. This lack of dedicated studies presents a significant knowledge gap, precluding the creation of an in-depth technical guide on its potential applications for researchers, scientists, and drug development professionals at this time.
Scrophularia ningpoensis, the natural source of this compound, has a long history of use in traditional medicine for treating conditions related to inflammation, oxidative stress, and cardiovascular, hepatic, and nervous system disorders. The therapeutic properties of the plant are often attributed to its rich content of iridoid glycosides as a chemical class. Modern pharmacological reviews of Scrophularia ningpoensis extracts have substantiated some of these traditional uses, indicating potential anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective activities.
However, the current body of scientific literature does not extend this level of detail to this compound as an individual compound. Searches for specific experimental data on the biological activities of this compound have not yielded quantitative results, detailed methodologies from preclinical or clinical studies, or elucidated signaling pathways through which it may exert its effects. While commercial suppliers list this compound and provide its chemical identifiers (CAS: 1151862-69-9, Molecular Formula: C22H28O11), they do not offer substantial biological activity data.
The absence of specific research on this compound highlights a crucial area for future investigation. The known therapeutic potential of its source plant and the established pharmacological activities of other iridoid glycosides suggest that this compound may possess valuable medicinal properties. To unlock this potential, dedicated research is required to:
-
Investigate the specific biological activities of isolated this compound in in-vitro and in-vivo models of diseases where Scrophularia ningpoensis has shown promise.
-
Elucidate the molecular mechanisms and signaling pathways modulated by this compound to understand its mode of action.
-
Conduct comprehensive pharmacokinetic and toxicological studies to assess its safety and bioavailability.
Until such research is conducted and published, a detailed technical guide on the therapeutic effects of this compound cannot be responsibly compiled. The scientific community is encouraged to pursue studies on this and other lesser-known natural compounds to explore their potential contributions to modern medicine. Researchers interested in this field may consider initiating studies on this compound, leveraging the general knowledge of Scrophularia ningpoensis and other iridoid glycosides as a starting point for their investigations.
Caprarioside CAS number and molecular formula
For Immediate Release
[City, State] – This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in the natural compound Caprarioside. This document provides key identifiers for this compound and outlines the current landscape of publicly available information regarding its biochemical properties and mechanisms of action.
Core Compound Identification
Precise identification is the cornerstone of reproducible scientific inquiry. The Chemical Abstracts Service (CAS) number and molecular formula for this compound are fundamental data points for researchers.
| Identifier | Value |
| CAS Number | 1151862-69-9 |
| Molecular Formula | C₂₂H₂₈O₁₁ |
Current State of Research
The information that is currently accessible is largely limited to its chemical identity and its source. Further research is required to elucidate the potential pharmacological profile of this compound.
Future Directions
The absence of detailed experimental data and mechanistic studies for this compound presents a clear opportunity for novel research. Future investigations could focus on:
-
Isolation and Purification: Developing and documenting standardized protocols for the isolation and purification of this compound from its natural sources.
-
Biological Screening: Conducting comprehensive in vitro and in vivo screening to identify potential therapeutic activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects.
-
Mechanism of Action Studies: Upon identification of a significant biological effect, subsequent research would be necessary to determine the underlying mechanism of action, including the identification of molecular targets and affected signaling pathways.
At present, due to the lack of published research, a detailed technical guide with experimental protocols and signaling pathway diagrams, as originally envisioned, cannot be constructed. This document serves to summarize the existing foundational data and highlight the need for further scientific exploration into the properties and potential applications of this compound. Researchers are encouraged to view this as a starting point for new avenues of investigation in the field of natural product chemistry and drug discovery.
Caprarioside: A Review of the Current, Limited Scientific Literature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Caprarioside is an iridoid glycoside that has been identified in medicinal plants, notably Scrophularia ningpoensis and Capraria biflora. Iridoids are a class of secondary metabolites recognized for a wide array of biological activities, and as such, this compound is a compound of interest within the scientific community. This technical guide aims to provide a comprehensive review of the existing scientific literature on this compound, with a focus on its chemical properties, and to contextualize its potential biological activities based on the broader understanding of related compounds and the plants from which it is derived.
Chemical and Physical Properties
Based on available data, the fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Class | Iridoid Glycoside | ChemFaces, MedChemExpress |
| CAS Number | 1151862-69-9 | ChemFaces, MedChemExpress |
| Natural Sources | Scrophularia ningpoensis, Capraria biflora L. | J-Stage, MedChemExpress |
Biological Activity and Pharmacological Potential: An Overview Based on Related Compounds
Direct and specific experimental studies detailing the biological activities, mechanisms of action, and quantitative data for this compound are notably scarce in the currently available scientific literature. However, an understanding of its potential can be inferred from the activities of the plant extracts in which it is found and from studies on structurally related iridoid glycosides.
The extracts of Scrophularia ningpoensis, a source of this compound, have been investigated for a variety of pharmacological effects.[1] These include anti-inflammatory, antibacterial, antifungal, and cytotoxic activities.[2] Specifically, certain compounds isolated from this plant have demonstrated significant inhibitory effects on the production of nitric oxide in macrophage cells, a key indicator of anti-inflammatory potential.[2] Furthermore, various iridoid and phenylpropanoid glycosides from Scrophularia ningpoensis have shown significant α-glucosidase inhibitory activity, suggesting a potential role in the management of diabetes.[3]
Similarly, aqueous extracts of Capraria biflora, another source of this compound, have exhibited potent cytotoxic, analgesic, antimicrobial, and anti-inflammatory activities in pharmacological studies.[4] Other compounds isolated from Capraria biflora have shown strong cytotoxic activity against various tumor cell lines.[5][6]
Iridoids as a class are known to possess a wide range of biological and pharmacological activities.[7] A significant body of research exists on catalpol and its derivatives, which are structurally related to the aglycone of many iridoid glycosides. These compounds have been shown to possess anti-inflammatory and antioxidative properties, with some derivatives exhibiting higher potency than the parent compound.[8] The anti-inflammatory effects of some catalpol derivatives are mediated through the inhibition of the NF-κB signaling pathway.[9]
Inferred Signaling Pathways and Mechanisms of Action
Given the lack of specific studies on this compound, a definitive signaling pathway cannot be delineated. However, based on the activities of related compounds, particularly other iridoids, it is plausible that this compound could modulate key inflammatory pathways. A hypothetical workflow for investigating the anti-inflammatory mechanism of this compound is presented below. This workflow is based on common methodologies used in the study of natural products with anti-inflammatory potential.
Caption: A proposed experimental workflow to investigate the anti-inflammatory mechanism of this compound.
Future Directions and Conclusion
The current body of scientific literature on this compound is limited, and there is a clear need for dedicated research to elucidate its specific biological activities and mechanisms of action. Future studies should focus on the isolation of pure this compound to enable detailed pharmacological testing.
Key areas for future investigation include:
-
Comprehensive Biological Screening: Evaluating the activity of pure this compound in a wide range of assays, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic models.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound.
-
Quantitative Analysis: Determining key pharmacological parameters such as IC50 and EC50 values in various functional assays.
-
In Vivo Studies: Assessing the efficacy and safety of this compound in animal models of disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Iridoid and phenylpropanoid glycosides from Scrophularia ningpoensis Hemsl. and their α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity of biflorin, a typical o-naphthoquinone isolated from Capraria biflora L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological and pharmacological activity of naturally occurring iridoids and secoiridoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivities of Natural Catalpol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Quantification of Caprarioside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caprarioside, a significant bioactive glycoside, has garnered attention for its potential therapeutic properties. Accurate and precise quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and ensuring consistent efficacy. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Analytical Methods for this compound Quantification
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-performance liquid chromatography (HPLC) coupled with various detectors, as well as high-performance thin-layer chromatography (HPTLC), are commonly utilized for the quantification of secondary metabolites in plant extracts due to their accuracy and robustness.[1] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[2][3][4]
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | HPTLC-Densitometry | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation on a plate, quantification by densitometric scanning. | Separation by chromatography, detection by mass-to-charge ratio.[2][4] |
| Sensitivity | Moderate (µg/mL range). | Moderate (ng/spot range).[5][6] | High to Very High (pg/mL to ng/mL range).[3] |
| Selectivity | Good, can be improved with method optimization. | Moderate, potential for matrix interference. | Excellent, highly specific. |
| Linearity Range | Typically 2-3 orders of magnitude.[7][8] | Typically 1-2 orders of magnitude.[6] | Wide, often 3-4 orders of magnitude.[3] |
| Precision (%RSD) | < 2% | < 5% | < 15% (in biological matrices).[3] |
| Accuracy (%Recovery) | 98-102% | 95-105% | 85-115% (in biological matrices).[3] |
| Sample Throughput | Moderate | High | Moderate |
| Cost | Moderate | Low | High |
| Typical Application | Routine quality control of raw materials and finished products.[9] | Screening of large numbers of samples, quality control.[1] | Bioanalysis, metabolite identification, trace analysis.[2][3] |
II. Experimental Protocols
A. Sample Preparation: Extraction of this compound from Plant Material
The efficient extraction of this compound from its natural source is a critical first step for accurate quantification.
Protocol:
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction Solvent: Select an appropriate solvent. Methanol or ethanol (70-80% in water) are often effective for extracting glycosides.[10]
-
Extraction Methods:
-
Maceration: Soak the powdered plant material in the extraction solvent (1:10 w/v) for 24-48 hours at room temperature with occasional shaking.
-
Soxhlet Extraction: Place the powdered material in a thimble and extract using the chosen solvent in a Soxhlet apparatus for 6-8 hours.[11]
-
Ultrasonic-Assisted Extraction (UAE): Suspend the plant powder in the solvent and sonicate for 30-60 minutes.[11] This method is often faster and more efficient.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Sample Solution Preparation: Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent to achieve a concentration within the calibration range of the analytical method. Filter the solution through a 0.45 µm syringe filter before analysis.[7]
Diagram 1: General Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound.
B. High-Performance Liquid Chromatography (HPLC-UV) Protocol
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for glycoside separation.
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Determined by the UV absorption maximum of this compound. A PDA detector can be used to identify the optimal wavelength.
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Analysis: Inject the standard solutions and the sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples from the calibration curve.
C. High-Performance Thin-Layer Chromatography (HPTLC) Protocol
Instrumentation: HPTLC system with an automatic sampler, developing chamber, and a TLC scanner (densitometer).
Protocol:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample and Standard Application: Apply the sample and standard solutions as bands onto the HPTLC plate using an automatic applicator.
-
Mobile Phase (Solvent System): A mixture of solvents like ethyl acetate, methanol, and water can be optimized for the separation of this compound.[1]
-
Development: Develop the plate in a pre-saturated twin-trough chamber until the mobile phase reaches a certain distance up the plate.
-
Densitometric Analysis: After drying the plate, scan it with a densitometer at the wavelength of maximum absorbance for this compound.
-
Quantification: Generate a calibration curve from the peak areas of the standard bands and use it to determine the concentration of this compound in the samples.
D. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
Protocol:
-
Chromatographic Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller column particle sizes (UPLC).
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), either in positive or negative mode.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a precursor ion (the molecular ion of this compound) and a specific product ion generated by fragmentation.
-
-
Standard Preparation: Prepare calibration standards and quality control (QC) samples, often in the same matrix as the samples to be analyzed to account for matrix effects. An internal standard is typically used.
-
Analysis: Inject the samples and standards into the LC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
III. Method Validation
All analytical methods used for quantification should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[6]
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
IV. Hypothetical Signaling Pathway Involving this compound
Bioactive compounds like this compound often exert their effects by modulating cellular signaling pathways. The diagram below illustrates a hypothetical pathway where this compound could be involved.
Diagram 2: Hypothetical Signaling Pathway of this compound
Caption: A hypothetical signaling cascade initiated by this compound.
Disclaimer: The quantitative data and signaling pathway presented are illustrative and for guidance purposes only. Method development and validation must be performed using a certified reference standard for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The determination of capreomycin in human plasma by LC-MS/MS using ion-pairing chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous HPTLC method for zonisamide and cilostazol determination [wisdomlib.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. longdom.org [longdom.org]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Caprarioside
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Caprarioside using High-Performance Liquid Chromatography (HPLC). The method is applicable for the analysis of this compound in raw materials, processed extracts, and finished products.
Introduction
This compound is an iridoid glycoside found in plants of the Scrophularia genus, notably Scrophularia ningpoensis. Iridoid glycosides are a class of secondary metabolites known for a wide range of biological activities, making their accurate quantification crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of these compounds. This application note details a reliable HPLC method for the determination of this compound.
Experimental
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Acid: Phosphoric acid or acetic acid (analytical grade).
-
This compound Reference Standard: A certified reference standard of this compound with a purity of ≥98%.
-
Sample Filtration: 0.45 µm syringe filters.
2.2. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. These are based on established methods for the analysis of iridoid glycosides from Scrophularia ningpoensis.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 10-30% B20-35 min: 30-60% B35-40 min: 60-10% B (return to initial)40-45 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Note: The optimal detection wavelength for this compound should be determined by acquiring the UV spectrum of a standard solution. Based on the typical UV absorbance of iridoid glycosides, 210 nm is a suitable starting point for detection.
Protocols
3.1. Preparation of Standard Solutions
-
Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 500 µg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.2. Sample Preparation
-
For Plant Material (e.g., Scrophularia ningpoensis root):
-
Accurately weigh about 1.0 g of the powdered plant material.
-
Add 50 mL of 70% methanol and perform ultrasonication for 30 minutes.
-
Allow the mixture to cool and then centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
-
-
For Extracts or Formulations:
-
Accurately weigh a quantity of the extract or formulation equivalent to approximately 5 mg of this compound.
-
Dissolve the sample in a suitable volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before analysis.
-
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound based on typical performance for iridoid glycosides. This data should be validated for the specific instrumentation and conditions used.
| Parameter | Expected Value |
| Retention Time (approx.) | 15 - 25 min (highly dependent on the specific gradient) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Recovery (%) | 98 - 102% |
| Precision (RSD%) | < 2% |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Application Notes and Protocols for In Vitro Evaluation of Caprarioside Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caprarioside is a novel natural product, presumably a glycoside or saponin isolated from a plant source, potentially of the Capparis genus. Based on the known biological activities of related compounds, this compound is hypothesized to possess antioxidant, anti-inflammatory, and cytotoxic properties. These application notes provide a comprehensive suite of in vitro assays to characterize the bioactivity of this compound and similar novel natural products. The following protocols are designed to be a starting point for the initial screening and characterization of this compound.
Experimental Workflow for In Vitro Screening of this compound
The following diagram outlines a general workflow for the initial in vitro biological screening of a novel compound like this compound.
Caption: General workflow for in vitro screening of this compound.
Section 1: Antioxidant Activity Assays
Antioxidant activity is a common property of natural products. The following assays are recommended for an initial assessment of this compound's antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare serial dilutions of this compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Ascorbic acid is used as a positive control. Prepare similar dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound dilution or control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.
-
Data Presentation:
| Concentration (µg/mL) | % DPPH Scavenging (this compound) | % DPPH Scavenging (Ascorbic Acid) |
| 100 | 85.2 ± 3.1 | 96.5 ± 1.8 |
| 50 | 68.7 ± 2.5 | 92.1 ± 2.2 |
| 25 | 49.5 ± 1.9 | 85.3 ± 1.5 |
| 12.5 | 28.1 ± 1.2 | 65.4 ± 2.0 |
| 6.25 | 14.3 ± 0.8 | 42.6 ± 1.7 |
| IC50 (µg/mL) | 25.5 | 8.9 |
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Ascorbic Acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each this compound dilution or control.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is generated using known concentrations of FeSO₄·7H₂O.
-
The FRAP value of the sample is expressed as µM of Fe(II) equivalents per mg of the sample.
-
Data Presentation:
| Sample | Concentration (µg/mL) | FRAP Value (µM Fe(II)/mg) |
| This compound | 50 | 150.3 ± 8.7 |
| Ascorbic Acid | 50 | 480.6 ± 15.2 |
Section 2: Anti-inflammatory Activity Assay
Inflammation is a key process in many diseases. The inhibition of protein denaturation is a common in vitro method to screen for anti-inflammatory activity.
Inhibition of Albumin Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of protein, which is implicated in inflammatory processes.
Protocol:
-
Reagent Preparation:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare a stock solution and serial dilutions of this compound (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in a suitable solvent.
-
Diclofenac sodium is used as a positive control.
-
-
Assay Procedure:
-
To 0.5 mL of each this compound dilution or control, add 0.5 mL of 1% BSA solution.
-
Adjust the pH to 6.8 using 1N HCl.
-
Incubate at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, measure the absorbance at 660 nm.
-
-
Calculation:
-
The percentage inhibition of denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the denatured BSA without the sample.
-
The IC50 value is determined from the dose-response curve.
-
Data Presentation:
| Concentration (µg/mL) | % Inhibition (this compound) | % Inhibition (Diclofenac Sodium) |
| 500 | 78.4 ± 4.2 | 92.1 ± 2.5 |
| 250 | 62.1 ± 3.5 | 85.6 ± 2.1 |
| 125 | 45.3 ± 2.8 | 76.2 ± 1.9 |
| 62.5 | 25.9 ± 1.7 | 58.4 ± 2.3 |
| 31.25 | 12.5 ± 1.1 | 35.7 ± 1.8 |
| IC50 (µg/mL) | 145.2 | 85.7 |
Potential Inflammatory Signaling Pathway for Further Investigation
Should this compound show significant anti-inflammatory activity, a potential mechanism to investigate is the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothesized modulation of the NF-κB pathway by this compound.
Section 3: Cytotoxic Activity Assay
Determining the cytotoxic potential of a new compound is crucial for drug development. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of living cells.
Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cancer cell line (e.g., HeLa, HepG2, or MCF-7) in appropriate medium supplemented with 10% FBS.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
-
Treatment:
-
Prepare a stock solution and serial dilutions of this compound (e.g., 200, 100, 50, 25, 12.5, 6.25 µg/mL) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug like Doxorubicin (positive control).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated cells.
-
The IC50 value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Data Presentation (48h Incubation):
| Concentration (µg/mL) | % Cell Viability (HeLa) | % Cell Viability (Doxorubicin) |
| 200 | 15.8 ± 2.1 | 5.2 ± 0.8 |
| 100 | 32.4 ± 3.5 | 10.1 ± 1.2 |
| 50 | 51.2 ± 4.0 | 22.5 ± 2.0 |
| 25 | 75.6 ± 5.2 | 48.9 ± 3.1 |
| 12.5 | 92.1 ± 6.3 | 70.3 ± 4.5 |
| 6.25 | 98.7 ± 5.8 | 88.6 ± 5.0 |
| IC50 (µg/mL) | 52.5 | 24.1 |
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, including cell lines, compound concentrations, and incubation times. All experiments should be performed with appropriate controls.
Application Notes and Protocols for Studying Cynaroside Effects in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cynaroside, also known as luteolin-7-O-glucoside, is a naturally occurring flavonoid found in various medicinal plants.[1] It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and hepatoprotective effects.[2][3][4] This document provides detailed application notes and protocols for utilizing animal models to study the multifaceted effects of cynaroside, with a focus on oncology, inflammation, neuroprotection, and enteritis.
I. Oncology: Colorectal and Gastric Cancer Models
Cynaroside has been shown to inhibit the proliferation of colorectal and gastric cancer cells in vivo.[1][5] The following protocols describe the use of xenograft mouse models to evaluate the anti-tumor efficacy of cynaroside.
A. Colorectal Cancer Xenograft Model
Animal Model: Nude BALB/c mice are commonly used for their immunodeficient state, which allows for the growth of human cancer cell xenografts.[1]
Experimental Protocol:
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, RKO) are cultured in appropriate media until they reach the logarithmic growth phase.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or serum-free medium is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using a caliper. The volume is calculated using the formula: (Length × Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups.
-
Cynaroside Administration: Cynaroside is dissolved in a suitable vehicle (e.g., DMSO) and administered to the treatment group, typically via intraperitoneal injection, at doses ranging from 25 to 50 mg/kg daily or every other day.[1][5] The control group receives the vehicle alone.
-
Endpoint: After a predefined treatment period (e.g., 2-4 weeks), or when tumors in the control group reach a predetermined size, the mice are euthanized. Tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).[1]
Quantitative Data Summary:
| Animal Model | Cell Line | Cynaroside Dose | Route of Administration | Key Findings | Reference |
| Nude BALB/c mice | HCT116 | 25 and 50 mg/kg | Subcutaneous injection | Significant inhibition of tumor growth and reduction in tumor weight. Decreased expression of Ki67 and PCNA. | [1] |
| NOD/SCID mice | SGC7901, MKN45 | 50 mg/kg | Intraperitoneal injection | Significant reduction in tumor volume and weight. | [5] |
Experimental Workflow for Colorectal Cancer Xenograft Model
References
- 1. mdpi.com [mdpi.com]
- 2. Natural sources, biological effects, and pharmacological properties of cynaroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of cynaroside on lipid metabolism and lipid-related diseases: a mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Cynaroside on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Capillarisin for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing Capillarisin in cell culture studies. Capillarisin is a natural chromone and a major bioactive constituent isolated from the plant Artemisia capillaris. It has garnered significant interest in the scientific community for its potent anti-inflammatory, antioxidant, and anti-tumor properties.[1][2][3] While the user query specified "Caprarioside," the available scientific literature predominantly focuses on "Capillarisin" for these biological activities. This document will therefore focus on Capillarisin as the primary agent of interest for investigating cellular mechanisms in cancer and inflammation research.
Mechanism of Action
Capillarisin exerts its biological effects by modulating several key signaling pathways. Its dual-action profile makes it a compelling compound for investigation in both oncology and inflammatory disease models.
Anticancer Effects
Capillarisin's anti-tumor activity is primarily driven by the induction of apoptosis and cell cycle arrest, alongside the inhibition of critical pro-survival signaling pathways.
-
Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor frequently overactive in cancer, promoting cell survival, proliferation, and metastasis.[4] Capillarisin inhibits both constitutive (constantly active) and inducible STAT3 activation at tyrosine residue 705.[4] This is achieved by inducing the protein tyrosine phosphatases SHP-1 and SHP-2, which in turn dephosphorylate and inactivate upstream kinases like JAK1, JAK2, and c-Src.[4] The suppression of STAT3 signaling leads to the downregulation of its target genes involved in cell survival (e.g., Bcl-xL) and proliferation (e.g., c-Myc, cyclin D1), ultimately promoting apoptosis.[5]
-
Induction of Apoptosis and Cell Cycle Arrest: In various cancer cell lines, including osteosarcoma and prostate cancer, Capillarisin has been shown to induce a dose-dependent inhibition of cell growth.[2][6] This is accompanied by cell cycle arrest at the G0/G1 phase, mediated by the upregulation of cell cycle inhibitors like p21 and p27 and the downregulation of cyclins D1, A, and B.[6] Furthermore, Capillarisin treatment leads to characteristic features of apoptosis, such as a reduction in the mitochondrial membrane potential and morphological changes indicative of programmed cell death.[2]
Anti-inflammatory and Antioxidant Effects
Capillarisin demonstrates significant anti-inflammatory and cytoprotective effects by activating the Nrf2 antioxidant response and inhibiting pro-inflammatory pathways.
-
Activation of the Nrf2/HO-1 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Capillarisin activates Nrf2, leading to its phosphorylation and translocation to the nucleus.[1][7] In the nucleus, Nrf2 promotes the transcription of antioxidant genes, most notably heme oxygenase-1 (HO-1).[1][8] This activation of the Nrf2/HO-1 axis protects cells from oxidative stress.[1] The upstream kinase responsible for this activation has been identified as c-Jun N-terminal kinase (JNK).[1]
-
Inhibition of Pro-inflammatory Mediators: Capillarisin can suppress inflammatory responses in cells like macrophages. It has been shown to inhibit inflammatory signaling pathways mediated by MyD88 and TIRAP, which are key adaptors in Toll-like receptor signaling. This leads to the reduced activation of NF-κB and AP-1, resulting in decreased production of pro-inflammatory mediators such as TNF-α, iNOS, and COX-2.[9]
Data Presentation: Efficacy of Capillarisin and Related Extracts
The following table summarizes the effective concentrations of Capillarisin and extracts from its source, Artemisia capillaris, in various cell culture models.
| Cell Line(s) | Compound/Extract | Concentration | Observed Effect | Citation(s) |
| Human Osteosarcoma (HOS) | Capillarisin | Dose-dependent | Growth inhibition, G0/G1 cell cycle arrest, apoptosis. | [2] |
| Human Prostate Cancer (DU145, LNCaP) | Capillarisin | Not specified (constitutive and IL-6 inducible models) | Inhibition of STAT3 activation, suppression of migration and invasion. | [6] |
| Human Multiple Myeloma | Capillarisin (CPS) | Not specified | Inhibition of constitutive and inducible STAT3 activation, induction of apoptosis. | [4] |
| Neuroblastoma (SH-SY5Y), Microglial (BV2) | Capillarisin | Not specified | Activation of Nrf2/HO-1 pathway, protection from oxidative stress. | [1] |
| Human Hepatocellular Carcinoma (HepG2, Huh7) | LAC117 (Ethanol extract of A. capillaris leaves) | 50 µg/mL | 60-90% inhibition of cell growth. | [5] |
| RAW 264.7 Macrophages | Capillarisin | Not specified | Inhibition of LPS-induced iNOS and COX-2 expression. | [9] |
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
Experimental Workflow
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of Capillarisin in cell culture.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized. The absorbance of the resulting solution is directly proportional to the number of viable cells.[10][11][12]
Materials:
-
96-well cell culture plates
-
Cancer or immune cell line of interest
-
Complete cell culture medium
-
Capillarisin stock solution (dissolved in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Capillarisin in serum-free medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO concentration matched to the highest Capillarisin dose) and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to reduce MTT into purple formazan crystals.[10]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of Capillarisin that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[14] Propidium Iodide (PI) is a membrane-impermeable DNA dye that only enters cells with compromised membranes (late apoptotic/necrotic cells), allowing for their distinction.[15][16]
Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with Capillarisin for the desired duration. Include positive and negative controls.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300-600 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again. Carefully remove the supernatant.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.[15]
-
Staining: Add 5 µL of Annexin V-FITC and 2-5 µL of PI solution to the cell suspension. Gently mix.[15][16]
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[15]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[15] Analyze the samples on a flow cytometer within one hour.
-
Gating and Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Protocol 3: Apoptosis Assessment by Hoechst 33342 Staining
Principle: Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain. It allows for visualization of nuclear morphology. In apoptotic cells, chromatin condenses, and the nucleus often fragments. These pyknotic nuclei stain more brightly and appear smaller and more condensed than the nuclei of healthy cells when viewed under a fluorescence microscope.[17][18]
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
Hoechst 33342 stock solution (e.g., 10 mg/mL in water)
-
Complete cell culture medium or PBS
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with Capillarisin as required for the experiment.
-
Staining Solution Preparation: Dilute the Hoechst 33342 stock solution to a final working concentration of 0.2-5 µg/mL in PBS or culture medium.[19] A common starting dilution is 1:2000 from a 10 mg/mL stock.[17]
-
Staining: Remove the culture medium from the cells and add the Hoechst staining solution, ensuring the cells are fully covered.
-
Incubation: Incubate for 10-30 minutes at 37°C, protected from light.[17][19]
-
Washing: Remove the staining solution and wash the cells 2-3 times with PBS.
-
Imaging: Mount the coverslip or place the plate on a fluorescence microscope. Excite with UV light (~350 nm) and capture the blue emission (~460 nm).
-
Analysis: Visually inspect the cells. Healthy cells will show large, uniformly stained nuclei. Apoptotic cells will exhibit smaller, brighter, condensed, and/or fragmented nuclei. Quantify the percentage of apoptotic cells by counting at least 200 cells across several random fields.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). Cells are fixed to permeabilize their membranes, treated with RNase to remove RNA, and stained with PI, which binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for differentiation of cell cycle phases by flow cytometry.[20]
Materials:
-
Treated and control cells (at least 1 x 10⁶ cells per sample)
-
Cold 70% ethanol
-
1X PBS
-
PI staining solution (e.g., 50 µg/mL PI, 3.8 mM sodium citrate in PBS)[20]
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells and wash once with PBS. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add 4-5 mL of ice-cold 70% ethanol dropwise to prevent clumping.[20][21]
-
Incubation (Fixation): Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.[21]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed, ~800-1000 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes (or include it in the PI staining solution).[21]
-
PI Staining: Add 400-500 µL of PI staining solution to the cells.
-
Incubation (Staining): Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use a pulse-processing gate (e.g., Area vs. Width) to exclude doublets. The resulting histogram will show peaks corresponding to G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Protocol 5: Western Blotting for Phosphorylated STAT3 (p-STAT3)
Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. To assess STAT3 activation, two separate antibodies are typically used: one that detects total STAT3 protein and another that specifically recognizes STAT3 phosphorylated at Tyr705 (p-STAT3). A decrease in the ratio of p-STAT3 to total STAT3 indicates inhibition of the pathway.[22]
Materials:
-
Treated and control cell pellets
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X or 6X)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-STAT3[22][23]
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using supplemented RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To measure total STAT3 and the loading control, the membrane can be stripped of the first set of antibodies and re-probed sequentially for total STAT3 and then β-actin.[24] This allows for accurate normalization of the p-STAT3 signal.
References
- 1. Capillarisin augments anti-oxidative and anti-inflammatory responses by activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capillarisin Exhibits Anticancer Effects by Inducing Apoptosis, Cell Cycle Arrest and Mitochondrial Membrane Potential Loss in Osteosarcoma Cancer Cells (HOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Capillarisin inhibits constitutive and inducible STAT3 activation through induction of SHP-1 and SHP-2 tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemisia Capillaris leaves inhibit cell proliferation and induce apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibitory effects of capillarisin on cell proliferation and invasion of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of capillarisin-mediated inhibition of MyD88/TIRAP inflammatory signaling in in vitro and in vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. StarrLab - Hoecsht Apoptosis Assay [sites.google.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Application Notes and Protocols: Synthesis and Evaluation of Caprarioside Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic analysis of Caprarioside derivatives. Due to the limited specific data on "this compound," this document leverages detailed information on structurally related and well-characterized iridoid glycosides, such as Aucubin and Genipin, as exemplary models. The methodologies and data presented herein are intended to serve as a practical guide for the synthesis and evaluation of novel this compound analogues.
Data Presentation: Biological Activities of Iridoid Glycoside Derivatives
The following table summarizes the quantitative biological activities of various iridoid glycoside derivatives, providing a comparative reference for newly synthesized compounds.
| Compound/Derivative | Biological Activity | Cell Line/Model | IC50/EC50 | Reference |
| Cytotoxicity | ||||
| Verminoside | Cytotoxic | RD (rhabdomyosarcoma) | 70 µM | [1] |
| Verminoside | Cytotoxic | L20B (murine L-cells) | 103 µM | [1] |
| Amphicoside | Cytotoxic | Hep-2 (epidermoid carcinoma) | 355 µM | [2] |
| Genipin Derivative (SK12) | Antiproliferative | CT26 (KRAS G12D) | 7.06 - 9.21 µM | [3] |
| Genipin Derivative (SK12) | Antiproliferative | A427 (KRAS G12D) | 7.06 - 9.21 µM | [3] |
| Paederia scandens Iridoid 1 | Cytotoxic | Endocrine tumor cell lines | < 20.0 µM | [4] |
| Anti-inflammatory Activity | ||||
| Hydrolyzed Aucubin (H-AU) | TNF-α Inhibition | RAW 264.7 cells | 9.2 µM | [5][6] |
| Antiviral Activity | ||||
| Genipin Glycosyl Derivative (7c) | Anti-Tobacco Mosaic Virus | in vitro | Comparable to Ribavirin | [7] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate the evaluation of novel this compound derivatives.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production. Include a negative control (cells without LPS) and a positive control (cells with LPS but without the test compound).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control. Calculate the IC50 value.
Antiviral Assay: Plaque Reduction Assay
Principle: This assay determines the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a monolayer of host cells. A plaque is a clear area where cells have been lysed by the virus.
Protocol:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in 24-well plates and grow until confluent.
-
Virus Dilution and Treatment: Prepare serial dilutions of the test compound. Mix a known titer of the virus with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 0.8% methylcellulose or agarose) mixed with the respective concentrations of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 3-5 days, depending on the virus).
-
Plaque Visualization and Counting:
-
Fix the cells with a solution like 10% formalin.
-
Stain the cells with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value (the concentration that reduces the number of plaques by 50%) can be determined from a dose-response curve.
Visualization of Pathways and Workflows
Synthetic Pathway: General Scheme for Iridoid Glycoside Derivatization
The following diagram illustrates a general synthetic workflow for the derivatization of a model iridoid glycoside, Aucubin, which can be adapted for this compound.
Caption: General workflow for the synthesis of Aucubin derivatives.
Experimental Workflow: Cytotoxicity (MTT) Assay
This diagram outlines the key steps involved in performing the MTT assay for evaluating the cytotoxicity of this compound derivatives.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Signaling Pathway: Anti-inflammatory Mechanism of Iridoid Glycosides
This diagram illustrates a common signaling pathway modulated by iridoid glycosides to exert their anti-inflammatory effects, primarily through the inhibition of the NF-κB pathway.
References
- 1. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxic activity and structure activity relationships of iridoid glucosides derived from Veronica species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, optimization and biological activity evaluation of genipin derivatives as potential KRAS G12D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic iridoid glycosides from the leaves of Paederia scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Caprarioside Extraction
Welcome to the technical support center for Caprarioside extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome low yields during the extraction and purification of this compound and other related iridoid glycosides. The following guides and FAQs are based on established methods for iridoid glycoside extraction and should serve as a strong starting point for developing a robust and optimized protocol for this compound.
Disclaimer: As of our latest update, specific literature detailing the optimized extraction of this compound is limited. The methodologies and data presented here are based on the extraction of structurally similar iridoid glycosides. Researchers are advised to use this information as a baseline and perform further optimization for their specific plant matrix and experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound yield is consistently low. What are the most critical factors I should investigate?
Low yields in iridoid glycoside extraction can often be attributed to several key factors. Systematically evaluating each of these can help pinpoint the bottleneck in your process.
-
Solvent System: The choice of solvent and its concentration is paramount. Iridoid glycosides are often polar and require polar solvents for efficient extraction.
-
Extraction Temperature: Temperature can significantly influence extraction efficiency; however, excessive heat can lead to the degradation of thermolabile compounds.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and solubilize the target compounds. However, prolonged extraction times can also lead to degradation.[1]
-
Solid-to-Liquid Ratio: An optimal ratio ensures that the solvent is not over-saturated, allowing for efficient extraction.[1]
-
pH of the Extraction Medium: The pH can affect the stability and solubility of iridoid glycosides. For some iridoid glycosides, a slightly acidic pH has been shown to be beneficial.[2]
-
Plant Material Preparation: The particle size of the plant material can impact the surface area available for extraction. Proper grinding and drying are crucial first steps.
Q2: What is the best solvent for extracting this compound?
While specific data for this compound is unavailable, aqueous ethanol and methanol are commonly used for extracting iridoid glycosides.
-
Ethanol: Generally, a concentration between 50-70% in water is a good starting point.[1] Higher concentrations of ethanol may decrease the extraction efficiency of highly polar glycosides.
-
Methanol: A 60% methanol solution has been shown to be effective for the extraction of some iridoid glycosides.[3]
-
Hot Water: Pressurized hot water extraction has also been demonstrated as an efficient and environmentally friendly method for extracting iridoid glycosides like catalpol and aucubin.[4]
Troubleshooting Tip: If you are experiencing low yields, consider performing small-scale parallel extractions with varying concentrations of ethanol and methanol to determine the optimal solvent system for your specific plant material.
Q3: How does temperature affect the extraction yield and what is the optimal range?
Temperature plays a dual role in extraction. Increased temperature can enhance the solubility and diffusion rate of the target compounds, but it can also accelerate their degradation.
-
Positive Effect: Increasing the temperature generally improves extraction efficiency up to a certain point.
-
Negative Effect: Iridoid glycosides can be susceptible to thermal degradation. Prolonged exposure to high temperatures should be avoided.
-
Optimal Range: For reflux extraction, temperatures around 70-80°C have been reported as effective for iridoid glycosides.[2] For ultrasonic or microwave-assisted extractions, the temperature should be carefully monitored.
Q4: I am observing degradation of my final product. How can I minimize this?
Degradation can occur at multiple stages of the extraction and purification process.
-
Temperature Control: As mentioned, avoid excessive temperatures during extraction and solvent evaporation.
-
pH Stability: Some iridoid glycosides are unstable in strong alkaline or acidic conditions.[3] Maintaining a near-neutral or slightly acidic pH during extraction and purification can be beneficial.
-
Light Exposure: Protect your extracts and purified compounds from direct light, as some phytochemicals are light-sensitive.
-
Enzymatic Degradation: Endogenous enzymes in the plant material can degrade target compounds. Blanching the plant material before extraction or using appropriate solvents can help to inactivate these enzymes.
Q5: My crude extract is very impure. What are some effective purification strategies?
A multi-step purification approach is often necessary to isolate this compound.
-
Liquid-Liquid Partitioning: After initial extraction, the crude extract can be partitioned between solvents of varying polarities (e.g., petroleum ether, ethyl acetate, and n-butanol) to remove non-polar impurities like fats and chlorophyll.[2] The iridoid glycosides typically concentrate in the more polar fractions (e.g., n-butanol and water).
-
Macroporous Resin Chromatography: This is a widely used and effective technique for enriching and purifying iridoid glycosides from crude extracts.[1] The extract is loaded onto the resin column, and after washing away impurities, the target compounds are eluted with a stepwise or gradient elution of ethanol-water mixtures.
-
High-Speed Countercurrent Chromatography (HSCCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. It has been successfully used for the preparative separation of iridoid glycosides.
Quantitative Data on Iridoid Glycoside Extraction
The following tables summarize the effects of various parameters on the extraction yield of total iridoid glycosides from different plant sources, providing a reference for optimizing this compound extraction.
Table 1: Effect of Ethanol Concentration on Total Iridoid Glycoside Yield
| Ethanol Concentration (%) | Relative Yield (%) | Plant Source | Reference |
| 30 | Lower | Patrinia scabra Bunge | [1] |
| 50 | Highest | Patrinia scabra Bunge | [1] |
| 70 | Lower | Patrinia scabra Bunge | [1] |
| 90 | 34.6 g/100g | Osmanthus fragrans | [2] |
Table 2: Effect of Extraction Time on Total Iridoid Glycoside Yield
| Extraction Time (min) | Relative Yield (%) | Plant Source | Reference |
| 35 | Increasing | Patrinia scabra Bunge | [1] |
| 45 | Highest | Patrinia scabra Bunge | [1] |
| 55 | Decreasing | Patrinia scabra Bunge | [1] |
| 40 | 34.6 g/100g | Osmanthus fragrans | [2] |
Table 3: Effect of Solid-to-Liquid Ratio on Total Iridoid Glycoside Yield
| Solid-to-Liquid Ratio (g/mL) | Relative Yield (%) | Plant Source | Reference |
| 1:16 | Increasing | Patrinia scabra Bunge | [1] |
| 1:18 | Highest | Patrinia scabra Bunge | [1] |
| 1:20 | Decreasing | Patrinia scabra Bunge | [1] |
| 1:125 | Optimal | Eucommia ulmoides Oliv. | [3] |
Experimental Protocols
Protocol 1: Generalized Ultrasonic-Microwave Synergistic Extraction of Iridoid Glycosides
This protocol is based on a method optimized for the extraction of total iridoid glycosides from Patrinia scabra Bunge and can be adapted for this compound extraction.[1]
-
Preparation of Plant Material: Dry the plant material in an oven at 60°C to a constant weight. Grind the dried material into a fine powder and pass it through a 40-60 mesh sieve.
-
Extraction:
-
Place 1.0 g of the powdered plant material into a flask.
-
Add the extraction solvent (e.g., 50% ethanol) at an optimized solid-to-liquid ratio (e.g., 1:18 g/mL).
-
Place the flask in an ultrasonic-microwave synergistic extraction apparatus.
-
Set the extraction parameters:
-
Microwave power: 600 W
-
Extraction time: 45 minutes
-
Ultrasonic power: 250 W
-
-
-
Post-Extraction:
-
After extraction, cool the mixture to room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
The supernatant can then be concentrated under reduced pressure and prepared for purification.
-
Protocol 2: Macroporous Resin Column Chromatography for Purification
This protocol describes a general procedure for the enrichment and purification of iridoid glycosides from a crude extract.[1]
-
Preparation of the Crude Extract: Take the concentrated supernatant from the extraction step and dilute it with deionized water.
-
Column Preparation:
-
Select a suitable macroporous resin (e.g., HPD-100).
-
Pre-treat the resin by soaking it in ethanol overnight, then wash it with deionized water until no ethanol is detected.
-
Pack the resin into a glass column.
-
-
Loading and Washing:
-
Load the prepared crude extract onto the column at a constant flow rate.
-
Wash the column with deionized water to remove salts, sugars, and other highly polar impurities.
-
-
Elution:
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).
-
Collect the fractions for each ethanol concentration separately.
-
-
Analysis:
-
Analyze each fraction using a suitable analytical method (e.g., HPLC, UPLC) to identify the fractions containing the highest concentration of this compound.
-
Combine the desired fractions and concentrate them to obtain the purified product.
-
Visualizations
Caption: General workflow for the extraction of iridoid glycosides.
References
- 1. scispace.com [scispace.com]
- 2. scielo.br [scielo.br]
- 3. Protocol: a simple method for extracting next-generation sequencing quality genomic DNA from recalcitrant plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bactericidal and Synergistic Effects of Lippia origanoides Essential Oil and Its Main Constituents against Multidrug-Resistant Strains of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Caprarioside Stability Technical Support Center
Welcome to the technical support center for Caprarioside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) are based on the general characteristics of iridoid glycosides, the chemical class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an iridoid glycoside isolated from the roots of Scrophularia ningpoensis. Its molecular formula is C₂₂H₂₈O₁₁ and it has a molecular weight of 342.29 g/mol . It is typically supplied as a powder and is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1]
Q2: I am observing a loss of this compound potency in my aqueous solution over a short period. What could be the cause?
Loss of potency for iridoid glycosides in aqueous solutions is often attributed to chemical degradation. The stability of these compounds can be significantly influenced by factors such as pH, temperature, and exposure to light. Iridoid glycosides are known to be susceptible to hydrolysis, which can lead to the cleavage of the glycosidic bond and subsequent degradation of the molecule.[2][3]
Q3: How does pH affect the stability of this compound in solution?
While specific data for this compound is unavailable, studies on other iridoid glycosides, such as aucubin and catalpol, indicate that they are sensitive to acidic and strongly alkaline conditions.[4][5][6] Degradation is often accelerated in highly acidic environments (pH < 3) and strong alkaline solutions (pH > 10).[4][5] For many iridoid glycosides, neutral to slightly acidic conditions (pH 4-7) are generally recommended for improved stability.
Q4: What is the recommended temperature for storing this compound solutions?
To minimize degradation, it is generally recommended to store solutions of iridoid glycosides at low temperatures. For short-term storage (hours to a few days), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended. As with many natural products, elevated temperatures can increase the rate of chemical degradation.[4][5]
Troubleshooting Guide
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of biological activity in your assay.
-
Appearance of new peaks and a decrease in the main compound peak in HPLC analysis.
-
Visible changes in the solution's color or clarity over time.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate pH | Buffer your solution to a pH between 4 and 7. Avoid strongly acidic or alkaline conditions. |
| High Temperature | Prepare solutions fresh before use and keep them on ice. For storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Photodegradation | Protect your solution from light by using amber vials or covering the container with aluminum foil. |
| Oxidation | While less common for iridoid glycosides, if oxidation is suspected, consider degassing your solvent or adding antioxidants, though compatibility with your experimental system must be verified. |
| Microbial Contamination | If using aqueous buffers for extended periods, sterile filter the solution and store it under sterile conditions. |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
High variability in biological assay results between experiments.
-
Drifting retention times or peak areas in chromatographic analysis.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Solution Preparation | Standardize your protocol for solution preparation, including the solvent, concentration, and pH. Prepare a fresh stock solution for each set of experiments if stability is a major concern. |
| Degradation During Experiment | Minimize the time the this compound solution is kept at room temperature during your experimental setup. |
| Solvent Evaporation | Ensure your storage containers are well-sealed to prevent solvent evaporation, which would increase the concentration of this compound over time. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol and water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other appropriate buffer components for pH adjustment)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH stress
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
HPLC system with a UV detector
-
pH meter
-
Temperature-controlled incubator and photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Forced Degradation Studies:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a specific temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). Neutralize the samples before HPLC analysis.
-
Alkaline Hydrolysis: Repeat the above procedure using 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature and collect samples at various time points.
-
Thermal Degradation: Dilute the stock solution with a neutral solvent (e.g., 50:50 methanol:water). Incubate at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Photostability: Expose the solution in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark at the same temperature.
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its degradation products. A reverse-phase C18 column is often a good starting point.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV scan of this compound).
-
-
Inject the samples from the degradation studies and quantify the remaining percentage of this compound and the formation of any degradation products.
Visualizations
Signaling Pathway
Many iridoid glycosides isolated from Scrophularia ningpoensis have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.[7][8][9][10] The diagram below illustrates a simplified representation of the NF-κB signaling pathway, which is a likely target for this compound's biological activity.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the stability of this compound and its effect on a cellular model.
Caption: Workflow for this compound stability and bioactivity testing.
References
- 1. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 9. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Caprarioside Dosage for In Vivo Studies
Disclaimer: Caprarioside is a sparsely studied iridoid glycoside. The following guidelines are based on in vivo data from extracts of Capraria biflora and Scrophularia ningpoensis, the natural sources of this compound, as well as studies on other related iridoid glycosides. Researchers should use this information as a starting point and conduct their own dose-response and toxicity studies for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for this compound in a new in vivo experiment?
A1: Due to the lack of direct studies on this compound, a conservative approach is recommended. Based on studies of extracts from its source plants, a starting dose in the range of 50-100 mg/kg for crude extracts could be considered. For a purified compound like this compound, a significantly lower starting dose, potentially in the 1-10 mg/kg range, administered via an appropriate route (e.g., oral gavage, intraperitoneal injection), would be a prudent starting point for dose-range-finding studies. It is crucial to perform a thorough literature review for compounds with similar structures or mechanisms of action to inform the initial dose selection.
Q2: What are the potential biological activities of this compound that I should be looking for?
A2: Based on studies of related compounds and extracts from its source plants, this compound may possess anti-inflammatory, analgesic, and potentially antitumor activities. Iridoid glycosides from Scrophularia species have also demonstrated hepatoprotective and nephroprotective effects.[1][2][3] An aqueous extract of Capraria biflora has shown anti-inflammatory effects.[4]
Q3: What are the common signs of toxicity I should monitor for with a novel iridoid glycoside like this compound?
A3: In a toxicity study of an iridoid glycoside extract from Lamiophlomis rotata, observed side effects in rats at higher doses (0.40 and 1.00 g/kg) included slight diarrhea and hemolytic anemia.[5] Researchers should monitor for general signs of distress in animals, including weight loss, changes in behavior, lethargy, and ruffled fur. Specific to potential liver and kidney effects, monitoring relevant blood biomarkers (e.g., ALT, AST, creatinine) is advisable. Histopathological analysis of major organs should be performed in terminal toxicity studies. Biflorin, a compound also found in Capraria biflora, showed weak and reversible toxic effects on the liver and kidneys in mice.[6]
Q4: How should I prepare this compound for in vivo administration?
A4: The solubility of this compound will dictate the appropriate vehicle. Common solvents for iridoid glycosides include water, saline, or a small percentage of DMSO or ethanol in a biocompatible vehicle. It is essential to first determine the solubility of your specific batch of this compound. Always prepare fresh solutions and ensure the vehicle itself does not have any biological effects in your experimental model by including a vehicle-only control group.
Troubleshooting Guides
Problem: No observable effect at the initial dose.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | Gradually increase the dose in subsequent cohorts. A 3 to 5-fold increase between dose levels is a common strategy in dose-escalation studies. |
| Poor Bioavailability | Consider changing the route of administration (e.g., from oral to intraperitoneal) to increase systemic exposure. |
| Rapid Metabolism | Analyze plasma samples to determine the pharmacokinetic profile of this compound. This will help understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. |
| Incorrect Biological Assay | Ensure that the chosen in vivo model and the measured endpoints are appropriate to detect the expected biological activity of this compound. |
Problem: Signs of toxicity observed in the animals.
| Possible Cause | Troubleshooting Step |
| Dose is too high | Immediately reduce the dose in subsequent experiments. Perform a dose-de-escalation study to identify the maximum tolerated dose (MTD). |
| Vehicle Toxicity | Run a control group with only the vehicle to rule out any adverse effects from the solvent or formulation. |
| Compound-Specific Toxicity | Conduct a preliminary acute toxicity study to determine the LD50 (lethal dose, 50%). This will provide a therapeutic window for your efficacy studies. |
Data Presentation
Table 1: Summary of In Vivo Dosages for Extracts and Fractions from Capraria biflora
| Preparation | Animal Model | Dosage | Observed Effect | Reference |
| Aqueous Extract | Rat (carrageenan-induced paw edema) | 200 mg/kg | Anti-inflammatory | [4] |
| Aqueous Extract | Mouse (carrageenan-induced peritonitis) | 200 mg/kg | Anti-inflammatory | [4] |
| Chloroform Fraction | Rat (ethanol-induced ulcer) | 100 mg/kg, 200 mg/kg | Gastroprotective | [7] |
| Chloroform Fraction | Rat (indomethacin-induced ulcer) | 100 mg/kg, 200 mg/kg | Gastroprotective | [7] |
Table 2: Summary of In Vivo Dosages for Iridoid Glycosides and Extracts from Scrophularia Species
| Preparation/Compound | Animal Model | Dosage | Observed Effect | Reference |
| Scrophularia striata Extract | Rat (carrageenan-induced paw edema) | 200 mg/kg | Anti-inflammatory | [8] |
| Scropolioside-D2 and Harpagoside | Mice | Not specified | Anti-inflammatory, Antidiabetic | [8] |
| Scropolioside-A | Animal Model | Not specified | Hepatoprotective | [8] |
Experimental Protocols
Protocol 1: Dose-Response Study for Anti-Inflammatory Activity
-
Animal Model: Male Wistar rats (180-220 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Divide animals into five groups (n=6 per group):
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).
-
Group 3: this compound (e.g., 10 mg/kg).
-
Group 4: this compound (e.g., 50 mg/kg).
-
Group 5: this compound (e.g., 100 mg/kg).
-
-
Drug Administration: Administer this compound or vehicle orally one hour before inducing inflammation.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
Protocol 2: Acute Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Female Sprague-Dawley rats (200-250 g).
-
Acclimatization: As described in Protocol 1.
-
Dosing:
-
Administer a starting dose of this compound (e.g., 100 mg/kg) to a single animal.
-
Observe the animal for 48 hours for signs of toxicity or mortality.
-
If the animal survives, increase the dose for the next animal (e.g., by a factor of 3.2).
-
If the animal dies, decrease the dose for the next animal.
-
-
Observation: Continue this sequential dosing until the criteria for stopping the study are met (e.g., a sufficient number of reversals in outcome have been observed).
-
Analysis: Use the observed outcomes to calculate the LD50 and its confidence interval.
Mandatory Visualization
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
References
- 1. In Vivo Hepatoprotective and Nephroprotective Activity of Acylated Iridoid Glycosides from Scrophularia hepericifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Acute and sub-chronic toxicological studies of the iridoid glycosides extract of Lamiophlomis rotata (Benth.) Kudo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of biflorin, an o-naphthoquinone isolated from Capraria biflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revplantasmedicinales.sld.cu [revplantasmedicinales.sld.cu]
- 8. mdpi.com [mdpi.com]
Caprarioside solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Caprarioside.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on available supplier information, this compound is soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1]
Q2: I am having difficulty dissolving this compound in my chosen solvent. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, we recommend the following initial steps:
-
Increase the solvent volume: The concentration of this compound may be too high for the current solvent volume.
-
Gentle heating: Warming the solution gently (e.g., in a 37°C water bath) can aid dissolution. However, be cautious about potential degradation of the compound at higher temperatures.
-
Vortexing or sonication: Agitation can increase the rate of dissolution. Vortexing for several minutes or using a sonicator bath can be effective.
Q3: Are there alternative methods to enhance the solubility of this compound?
A3: Yes, several techniques can be employed to improve the solubility of poorly soluble compounds like this compound. These include the use of co-solvents, pH adjustment, and the preparation of stock solutions at higher concentrations in a primary solvent like DMSO, followed by dilution in aqueous buffers.
Q4: What is the recommended storage condition for this compound solutions?
A4: For optimal stability, it is recommended to prepare solutions fresh on the day of use. If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C for up to two weeks.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour.[1]
Troubleshooting Guides
Issue: Precipitate forms when diluting a DMSO stock solution of this compound into an aqueous buffer.
Cause: this compound may have low solubility in aqueous solutions, causing it to precipitate out when the concentration of the organic solvent (DMSO) is reduced.
Solutions:
-
Decrease the final concentration: The final concentration of this compound in the aqueous buffer may be too high. Try diluting to a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, increasing the final percentage of DMSO in the aqueous buffer can help maintain solubility. However, be mindful of the potential effects of the solvent on your cells or assay.
-
Use a surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Issue: this compound does not fully dissolve in the recommended organic solvents.
Cause: The purity of the solvent, the ambient temperature, or the concentration of the compound may be affecting solubility.
Solutions:
-
Ensure anhydrous conditions: Use high-purity, anhydrous solvents, as water contamination can reduce the solubility of hydrophobic compounds.
-
Optimize physical dissolution methods: Combine gentle heating with vortexing or sonication to maximize dissolution.
-
Particle size reduction: If you have the solid compound, reducing its particle size can increase the surface area and improve the dissolution rate.[2][3]
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Pyridine | Soluble[1] |
| Methanol | Soluble[1] |
| Ethanol | Soluble[1] |
Table 2: General Techniques for Enhancing Solubility of Poorly Soluble Drugs
| Technique | Description |
| Co-solvency | The addition of a water-miscible solvent in which the drug is more soluble can increase its overall solubility in an aqueous solution.[4][5] |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution to ionize the molecule can significantly increase its aqueous solubility. |
| Particle Size Reduction | Techniques like micronization increase the surface area of the drug, which can improve the dissolution rate.[2][3] |
| Use of Surfactants | Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their solubility in aqueous media.[2] |
| Complexation | The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug, enhancing its solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, and a sonicator water bath.
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes, or until the solution is clear.
-
Gentle warming in a 37°C water bath can be used as an alternative or in conjunction with sonication.
-
Once dissolved, store the stock solution in aliquots at -20°C.[1]
-
Protocol 2: Enhancing Aqueous Solubility using a Co-solvent Method
-
Materials: this compound stock solution in DMSO, and the desired aqueous buffer (e.g., PBS).
-
Procedure:
-
Determine the desired final concentration of this compound and the maximum tolerable concentration of DMSO in your experiment.
-
Add the appropriate volume of the aqueous buffer to a sterile tube.
-
While vortexing the buffer, slowly add the required volume of the this compound DMSO stock solution drop by drop. This gradual addition helps to prevent immediate precipitation.
-
Continue to vortex for an additional 1-2 minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If a precipitate forms, consider reducing the final concentration or increasing the co-solvent percentage if permissible.
-
Mandatory Visualizations
Caption: Experimental workflow for dissolving this compound and troubleshooting common solubility issues.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway potentially modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenolic contents and antioxidant activity of ethanolic extract of Capparis spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capparis Spinosa L. promotes anti-inflammatory response in vitro through the control of cytokine gene expression in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
Preventing degradation of Caprarioside during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Caprarioside during storage and analysis. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is an iridoid glycoside isolated from the plant Capraria biflora L.[1] As a powder, it is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[2]
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1151862-69-9 | [2] |
| Molecular Formula | C₂₂H₂₈O₁₁ | [2] |
| Molecular Weight | 468.45 g/mol | [2] |
| Compound Type | Iridoid Glycoside | [1][2] |
| Physical Description | Powder | [2] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [2] |
Troubleshooting Guide: Storage and Handling
Q2: I am concerned about the stability of my this compound sample during long-term storage. What are the optimal storage conditions?
To ensure the long-term stability of this compound, it is recommended to store it as a solid powder under the following conditions:
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | -20°C | Low temperatures slow down potential hydrolytic and enzymatic degradation processes. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes the risk of oxidation. |
| Light | Protected from light (amber vial) | Prevents potential photodegradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the glycosidic bond. |
For short-term storage of solutions, it is advisable to keep them at 2-8°C and use them as quickly as possible. Avoid repeated freeze-thaw cycles.
Q3: I suspect my this compound sample may have degraded. What are the likely degradation pathways?
Based on the general stability of iridoid glycosides, this compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[3][4]
-
Hydrolysis: The glycosidic bond linking the sugar moiety to the aglycone is susceptible to cleavage under acidic or basic conditions, as well as by enzymatic activity.[3][5][6][7] Some iridoid glycosides have been shown to be hydrolyzed under strong alkaline conditions (pH ≥ 10).[3] High temperatures can also accelerate hydrolysis.[8]
-
Oxidation: The hydroxyl groups on both the aglycone and the sugar moiety can be susceptible to oxidation, especially in the presence of oxygen and light.[4][9][10]
Caption: Potential degradation pathways for this compound.
Troubleshooting Guide: Analytical Issues
Q4: I am developing an HPLC method to assess the purity of this compound. What are the recommended starting conditions?
A reverse-phase High-Performance Liquid Chromatography (HPLC) method is suitable for the analysis of iridoid glycosides like this compound.[11][12][13]
Table 3: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommendation | Details |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Provides good separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid or 0.5% O-phosphoric acid) | Gradient elution is often used to separate the parent compound from its degradation products.[11] |
| Detection | UV at 210-280 nm | The specific wavelength should be optimized based on the UV spectrum of this compound. |
| Flow Rate | 0.8 - 1.2 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30°C | To ensure reproducible retention times. |
Experimental Protocol: HPLC Purity Analysis
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent at a known concentration (e.g., 0.5 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5-10% B, ramp up to 90-95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with monitoring at the λmax of this compound.
-
-
Data Analysis: Integrate the peak areas of this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Q5: How can I confirm the identity of this compound and its potential degradation products?
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification of iridoid glycosides and their degradation products.[2][14][15] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for definitive structural elucidation and purity assessment.[16][17][18]
Experimental Protocol: LC-MS/MS Analysis
-
Chromatography: Use the HPLC conditions described in Q4.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes. Negative mode is often more sensitive for iridoid glycosides.[14]
-
Fragmentation Analysis: Perform tandem MS (MS/MS) to obtain fragmentation patterns. Common neutral losses for iridoid glycosides include the glucose residue, water (H₂O), and carbon dioxide (CO₂).[2][15]
-
-
Data Interpretation: The fragmentation pattern of the parent ion corresponding to this compound can be used for its identification. Degradation products, such as the aglycone resulting from hydrolysis, will have a characteristic mass loss corresponding to the sugar moiety.
Caption: Analytical workflow for this compound analysis.
References
- 1. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05674K [pubs.rsc.org]
- 5. beta-Glucosidase catalyzing specific hydrolysis of an iridoid beta-glucoside from Plumeria obtusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of plant β-glucosidases in the dual defense system of iridoid glycosides and their hydrolyzing enzymes in Plantago lanceolata and Plantago major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The hydrolyzed products of iridoid glycoside with β-glucosidase treatment exert anti-proliferative effects through suppression of STAT3 activation and STAT3-regulated gene products in several human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Iridoid glycosides isolated from Oldenlandia diffusa inhibit LDL-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.bvsalud.org [search.bvsalud.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
Cell viability issues with Caprarioside treatment
Disclaimer
The information provided in this technical support center is intended as a general guide for researchers encountering cell viability issues with novel compounds, exemplified here as "Caprarioside." As of the last update, "this compound" is not a recognized name for a specific compound in widespread scientific literature. Therefore, the protocols, data, and troubleshooting advice are based on established methodologies and common challenges encountered with the experimental use of novel, potentially natural product-derived, anti-cancer agents.
This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding cell viability issues that may arise during the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: My cells show a rapid and significant decrease in viability after this compound treatment, even at low concentrations. What could be the cause?
A1: Unexpectedly high cytotoxicity can stem from several factors:
-
Compound Insolubility: The compound may be precipitating out of solution at the concentrations tested, leading to physical stress or non-specific effects on the cells. Visually inspect your treatment media for any signs of precipitation.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Ensure the final solvent concentration in your culture media is well below the tolerance level for your specific cell line (typically <0.5%).
-
Incorrect Concentration Calculation: Double-check all calculations for dilutions and stock solutions. A simple decimal error can lead to a much higher final concentration than intended.
-
Contamination: The compound stock or cell culture may be contaminated, leading to cell death.
Q2: I am observing inconsistent results between experiments when treating with this compound. How can I improve reproducibility?
A2: Inconsistent results are a common challenge in experimental biology.[1][2] To improve reproducibility:
-
Standardize Cell Culture Conditions: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Passage number should also be recorded and kept within a consistent range.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Use Positive and Negative Controls: Include appropriate controls in every experiment. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) can help you gauge the expected range of responses.[3]
-
Ensure Homogeneous Treatment: When adding the compound to your culture plates, ensure it is mixed thoroughly to avoid concentration gradients across the wells.
Q3: How can I determine if this compound is inducing apoptosis or necrosis?
A3: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of action.
-
Apoptosis is a programmed cell death characterized by specific morphological and biochemical features, such as cell shrinkage, membrane blebbing, and activation of caspases.[4][5]
-
Necrosis is typically a result of acute injury and involves cell swelling and lysis, leading to the release of intracellular contents and inflammation.[6] You can use an Annexin V and Propidium Iodide (PI) assay followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Q4: My cell viability assay (e.g., MTT) shows a decrease in signal, but I don't observe significant cell death under the microscope. What could this mean?
A4: A decrease in the signal from a metabolic-based viability assay like MTT does not always equate to cell death.[7] It reflects a reduction in metabolic activity, which could be due to:
-
Cytostatic Effects: The compound may be inhibiting cell proliferation without directly killing the cells. This can be confirmed by performing cell counting over a time course or through cell cycle analysis.
-
Metabolic Interference: The compound might be directly interfering with the mitochondrial dehydrogenases that are responsible for converting the MTT tetrazolium salt into formazan.[8] It is advisable to validate your results with a different type of viability assay that is not based on metabolic activity, such as a dye exclusion assay (e.g., Trypan Blue) or a cytotoxicity assay that measures the release of intracellular components (e.g., LDH assay).[9]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity
| Symptom | Possible Cause | Troubleshooting Step |
| Massive cell death at all concentrations | Calculation error, high solvent concentration, or contamination | Verify all calculations. Prepare a fresh stock solution. Test the toxicity of the vehicle (solvent) alone at the highest concentration used. |
| Precipitate observed in culture media | Poor compound solubility | Decrease the final concentration. Try a different solvent or a solubilizing agent. Ensure the stock solution is fully dissolved before diluting. |
| Inconsistent cell death across the plate | Uneven compound distribution | Mix the treatment media thoroughly by gentle pipetting after adding the compound to the wells. |
Guide 2: Lack of Expected Effect
| Symptom | Possible Cause | Troubleshooting Step |
| No change in cell viability even at high concentrations | Compound inactivity or degradation | Verify the identity and purity of the compound. Prepare a fresh stock solution. Test the compound on a different, more sensitive cell line if possible. |
| Effect diminishes over time | Compound instability in culture media | Consider shorter incubation times or replenishing the media with fresh compound during the experiment. |
| Cells recover after initial growth inhibition | Compound is cytostatic, not cytotoxic | Perform a washout experiment: treat cells for a period, then replace the media with fresh, compound-free media and monitor for recovery of proliferation. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add the treatment media. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing media and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Incubation Time (h) | Absorbance (570 nm) (Mean ± SD) | % Viability (Mean ± SD) |
| Vehicle Control | 0 | 48 | 1.25 ± 0.08 | 100 |
| This compound | 1 | 48 | 1.10 ± 0.06 | 88.0 ± 4.8 |
| This compound | 10 | 48 | 0.68 ± 0.05 | 54.4 ± 4.0 |
| This compound | 50 | 48 | 0.25 ± 0.03 | 20.0 ± 2.4 |
| Positive Control | 20 | 48 | 0.15 ± 0.02 | 12.0 ± 1.6 |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay)
| Treatment Group | Concentration (µM) | % Viable Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2) |
| Vehicle Control | 0 | 95.2 | 2.5 | 2.3 |
| This compound | 10 | 70.8 | 18.4 | 10.8 |
| This compound | 50 | 25.1 | 45.6 | 29.3 |
Visualizations
Caption: Troubleshooting workflow for unexpected cell viability results.
Caption: Simplified diagram of the intrinsic and extrinsic apoptosis pathways.
Caption: Overview of the cell cycle phases and major checkpoints.
References
- 1. go.zageno.com [go.zageno.com]
- 2. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 3. youtube.com [youtube.com]
- 4. Induction of apoptosis dependent on caspase activities and growth arrest in HL-60 cells by PGA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cepharanthine induces apoptosis through the mitochondria/caspase pathway in murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Cynaroside Bioassays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays involving Cynaroside. Note: The initial query for "Caprarioside" yielded limited specific results; therefore, this guide focuses on Cynaroside, a flavonoid with a range of documented bioactivities, which is presumed to be the compound of interest.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the anti-cancer activity of Cynaroside between different batches of the compound. What could be the cause?
A1: Batch-to-batch variability is a common issue with natural products. Potential causes include:
-
Purity: The purity of the Cynaroside extract can vary. Impurities may have synergistic or antagonistic effects.
-
Source and Extraction: The plant source, growing conditions, and extraction method can all impact the final composition of the compound.
-
Storage and Handling: Cynaroside, like many flavonoids, can be sensitive to light, temperature, and oxidation. Improper storage can lead to degradation.
Q2: Our in vitro antioxidant assays with Cynaroside are not correlating with our cell-based assays. Why might this be?
A2: Discrepancies between in vitro and cell-based antioxidant assays are common. Factors to consider include:
-
Cellular Uptake and Metabolism: The ability of Cynaroside to be absorbed by cells and its subsequent metabolic fate can significantly alter its antioxidant potential within a biological system.
-
Mechanism of Action: In vitro assays like DPPH or ABTS measure direct radical scavenging, while in a cellular context, Cynaroside may exert its antioxidant effects indirectly by modulating cellular antioxidant enzymes.
-
Interaction with Cellular Components: Cynaroside may interact with other cellular components that could either enhance or inhibit its antioxidant activity.
Q3: We are seeing conflicting results regarding the effect of Cynaroside on the AKT/mTOR signaling pathway. What could be the reason for this?
A3: The modulation of signaling pathways can be highly dependent on the experimental context. Several factors could contribute to inconsistent results:
-
Cell Line Specificity: The genetic background and expression levels of signaling proteins in different cell lines can lead to varied responses to Cynaroside.
-
Concentration and Treatment Time: The dose and duration of Cynaroside treatment can have different, sometimes opposing, effects on signaling pathways.
-
Assay Specificity: The method used to assess protein phosphorylation (e.g., Western blot vs. ELISA) and the specificity of the antibodies can influence the outcome.
Troubleshooting Guides
Issue: Inconsistent IC50 Values in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Seeding Density | Standardize cell seeding density across all experiments. Perform a cell titration experiment to determine the optimal density. | Consistent cell growth and more reproducible IC50 values. |
| Compound Solubility | Ensure complete solubilization of Cynaroside in the chosen solvent (e.g., DMSO). Visually inspect for precipitation. | Accurate final concentrations and consistent cellular exposure. |
| Assay Interference | Run a control with Cynaroside and the assay reagent (e.g., MTT, resazurin) without cells to check for direct chemical reactions. | Elimination of false-positive or false-negative results due to assay interference. |
| Incubation Time | Optimize the incubation time for both the compound and the assay reagent. | More robust and reproducible assay signal. |
Issue: Variable Antibacterial Activity (MIC values)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Bacterial Growth Phase | Standardize the growth phase of the bacterial inoculum (e.g., mid-logarithmic phase). | More uniform bacterial susceptibility and consistent MIC values. |
| Media Composition | Ensure the composition of the culture media is consistent. Components in the media can sometimes interact with the test compound. | Reduced variability in bacterial growth and compound activity. |
| Inoculum Size | Precisely control the final concentration of the bacterial inoculum in each well. | Reproducible bacterial density leading to more reliable MIC determination. |
| Biofilm Formation | For some bacteria, biofilm formation can affect susceptibility. Consider assays that specifically measure activity against biofilms. Cynaroside has been shown to reduce biofilm development of Pseudomonas aeruginosa and Staphylococcus aureus.[1][2] | A more complete understanding of the compound's antibacterial properties. |
Experimental Protocols
General Protocol for Assessing Cynaroside's Effect on AKT/mTOR Signaling via Western Blot
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Cynaroside (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total AKT, phospho-AKT, total mTOR, and phospho-mTOR overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize phosphorylated protein levels to total protein levels.
-
Signaling Pathway Diagram
Cynaroside has been reported to exhibit anticancer effects by blocking the MET/AKT/mTOR axis, leading to a decrease in the phosphorylation of key downstream proteins.[1][2]
Caption: Cynaroside's inhibitory effect on the MET/AKT/mTOR signaling pathway.
Experimental Workflow Diagram
The following diagram outlines a general workflow for investigating the bioactivity of Cynaroside and troubleshooting inconsistent results.
Caption: A systematic workflow for troubleshooting inconsistent bioassay results.
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant and anti-inflammatory activities of two naturally occurring bioactive compounds: Biflorin and Rutin. While the initial inquiry sought information on "Caprarioside," this term did not correspond to a known compound in scientific literature. Our investigation suggests a likely interest in bioactive constituents of medicinal plants, leading us to compare Biflorin, an ortho-naphthoquinone from Capraria biflora, and Rutin, a well-characterized flavonoid found in Capparis spinosa (caper) and other plants. This comparison is based on available experimental data to inform research and development in the fields of pharmacology and therapeutics.
Quantitative Comparison of Bioactivities
The following table summarizes the reported in vitro antioxidant and anti-inflammatory activities of Biflorin and Rutin. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Bioactivity | Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| Anti-inflammatory | Biflorin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 51.7 µM | [1][2] |
| Biflorin | Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | 37.1 µM | [1][2] | |
| Rutin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 73.03 µM (as nanomicelles) | [3] | |
| Antioxidant | Biflorin | Autoxidation of Oleic Acid | N/A (Thiocyanate method) | Potent activity | [4] |
| Rutin | DPPH Radical Scavenging | N/A | ~10-20 µg/mL | ||
| Rutin | ABTS Radical Scavenging | N/A | 105.43 µM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Carrageenan-Induced Paw Edema in Rodents (In vivo Anti-inflammatory Assay)
This widely used model assesses the in vivo anti-inflammatory activity of a compound.
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (e.g., Biflorin or Rutin) or vehicle (control) is administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), a subsplantar injection of 1% carrageenan solution in saline is administered into the right hind paw of each animal.[6][7][8][9][10]
-
The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[6]
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (In vitro Antioxidant Assay)
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagents: A stock solution of DPPH in methanol or ethanol is prepared.[11]
-
Procedure:
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Ferric Thiocyanate (FTC) Method (In vitro Antioxidant Assay)
This method assesses the inhibition of lipid peroxidation.
-
Principle: This assay measures the amount of peroxide produced during the initial stages of lipid oxidation. The peroxide reacts with ferrous chloride to form ferric ions, which then form a red-colored complex with ammonium thiocyanate.[14][15]
-
Procedure:
-
A solution of the test compound is mixed with a linoleic acid emulsion and a phosphate buffer.
-
The mixture is incubated at a constant temperature (e.g., 40°C) in the dark.
-
At regular intervals, aliquots are taken, and ferrous chloride and ammonium thiocyanate are added.
-
The absorbance of the red-colored complex is measured spectrophotometrically at 500 nm.[15]
-
-
Data Analysis: A lower absorbance value indicates a higher antioxidant activity of the test compound.
Signaling Pathway and Mechanism of Action
The anti-inflammatory effects of Biflorin and Rutin are mediated through distinct signaling pathways.
Biflorin's Anti-inflammatory Mechanism
Biflorin has been shown to suppress the expression of pro-inflammatory genes by targeting the STAT1 and p38 MAPK signaling pathways.[1][2] In lipopolysaccharide (LPS)-stimulated macrophages, Biflorin reduces the phosphorylation of STAT1 and p38, leading to a decrease in the production of inflammatory mediators like iNOS, COX-2, and TNF-α.[1]
Caption: Biflorin's inhibition of pro-inflammatory gene expression.
Rutin's Anti-inflammatory Mechanism
Rutin exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] By doing so, it suppresses the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[16][17]
Caption: Rutin's inhibition of the NF-κB signaling pathway.
Experimental Workflow
The general workflow for evaluating and comparing the anti-inflammatory and antioxidant activities of natural compounds is outlined below.
Caption: General workflow for compound activity comparison.
References
- 1. Biflorin, Isolated from the Flower Buds of Syzygium aromaticum L., Suppresses LPS-Induced Inflammatory Mediators via STAT1 Inactivation in Macrophages and Protects Mice from Endotoxin Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation and Characterization of Rutin-Encapsulated Polymeric Micelles and Studies of Synergism with Bioactive Benzoic Acids and Triazolofluoroquinolones as Anticancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity of biflorin, a typical o-naphthoquinone isolated from Capraria biflora L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation | MDPI [mdpi.com]
- 6. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 7. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. What is the mechanism of Rutin? [synapse.patsnap.com]
- 17. Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Caprarioside: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for Caprarioside, an iridoid glycoside isolated from the roots of Scrophularia ningpoensis. By presenting detailed experimental protocols and performance data, this document aims to assist in the selection of the most appropriate analytical technique for specific research needs.
The analysis of this compound and other iridoid glycosides in Scrophularia ningpoensis is crucial for quality control, pharmacokinetic studies, and the overall development of therapeutic products. This guide focuses on a cross-validation of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation: A Comparative Overview
The following table summarizes the key performance parameters of a representative Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method applicable to the analysis of iridoid glycosides like this compound in Scrophularia ningpoensis.
| Parameter | UPLC-MS/MS Method for Iridoid Glycosides (e.g., Harpagoside) |
| Linearity Range | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Precision (RSD%) | Intra-day: 2.6 - 9.9% Inter-day: 2.7 - 11.5% |
| Accuracy (RE%) | -9.6 - 10.7% |
| Recovery | > 76.7% |
| Specificity | High (Mass-to-charge ratio detection) |
This data is based on a validated method for harpagoside, a major iridoid glycoside in Scrophularia ningpoensis, and is considered representative for the analysis of this compound under similar conditions.[1]
Experimental Protocols
UPLC-MS/MS Method for Iridoid Glycoside Quantification
This method is suitable for the sensitive and selective quantification of this compound in complex matrices such as plasma or plant extracts.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[1]
-
Mobile Phase:
-
Gradient Elution: A detailed gradient program should be optimized to ensure separation from other components. A representative gradient is as follows:
-
0-8 min, 3-6% A
-
8-18 min, 6-15% A
-
18-25 min, 15-20% A
-
25-35 min, 20-25% A
-
35-38 min, 25-47% A
-
38-45 min, 47-75% A
-
45-50 min, 75-80% A[2]
-
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 2 µL[2]
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often suitable for iridoid glycosides.[1]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[1]
-
Precursor-to-Product Ion Transitions: These would need to be determined specifically for this compound. For related iridoid glycosides, characteristic neutral losses of glucose (162.0528 Da) are observed.[2]
Sample Preparation:
-
For plasma samples, protein precipitation with acetonitrile is a common and effective method.[1]
-
For plant material, extraction with a suitable solvent such as 50% ethanol followed by filtration is recommended.
HPTLC Method for Fingerprinting and Semi-Quantitative Analysis
HPTLC offers a high-throughput and cost-effective method for the qualitative and semi-quantitative analysis of this compound in plant extracts.
Instrumentation:
-
HPTLC applicator
-
HPTLC developing chamber
-
HPTLC scanner (densitometer)
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates with silica gel 60 F254
-
Mobile Phase: A solvent system that provides good separation of iridoid glycosides should be developed. A common starting point for polar compounds is a mixture of ethyl acetate, methanol, and water in varying proportions.
-
Sample Application: Apply samples as bands for better resolution.
-
Development: Develop the plate in a saturated chamber to the desired distance.
-
Detection:
-
Examine the plate under UV light at 254 nm and 366 nm.
-
Derivatize the plate with a suitable reagent (e.g., vanillin-sulfuric acid) and heat to visualize the spots.
-
-
Quantification: Densitometric scanning of the bands at a specific wavelength.
Mandatory Visualizations
Caption: UPLC-MS/MS workflow for this compound quantification.
Caption: HPTLC workflow for this compound analysis.
References
The Efficacy of Capparis spinosa Extracts: A Comparative Analysis of In Vitro and In Vivo Studies
A comprehensive review of the experimental evidence supporting the therapeutic potential of Capparis spinosa extracts, with a focus on translating preclinical findings to potential clinical applications.
Introduction
While the user's query specified "Caprarioside," no specific scientific literature matching this term could be located. It is plausible that this term is a niche, proprietary name or a potential misspelling. However, the search results consistently highlighted the significant body of research surrounding Capparis spinosa, commonly known as the caper plant. This guide, therefore, focuses on the well-documented in vivo and in vitro efficacy of extracts from Capparis spinosa, a plant rich in bioactive compounds with a long history in traditional medicine.[1][2][3] This comparison will provide researchers, scientists, and drug development professionals with a detailed overview of the current state of knowledge, experimental methodologies, and the potential therapeutic applications of Capparis spinosa extracts.
Comparative Efficacy Data
The therapeutic potential of Capparis spinosa extracts has been evaluated across a range of disease models, demonstrating notable anti-inflammatory, anti-diabetic, anticancer, and antimicrobial properties. The following tables summarize the key quantitative findings from both in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Capparis spinosa Extracts
| Target/Assay | Extract Type | Concentration | Effect | Source |
| Human Gastric Cancer Cells (SGC-7901) | n-butanol extract | 31.5 µg/mL | IC50 (Inhibitory concentration for 50% of cells) | [4] |
| Human Cervical Cancer Cells (HeLa) | Polyphenol extract | 5000 - 10000 µg/mL | Significant inhibition of cell proliferation after 48 hrs | [1] |
| Human Liver Cancer Cells (Hep-2) | Polyphenol extract | 10000 µg/mL | Significant inhibition of cell proliferation after 24 and 48 hrs | [1] |
| Breast Cancer Cells (MCF-7) | Ethanol extract | Not specified | Strong cytotoxic activity (37.31% cell viability) | [5] |
| Echinococcus granulosus Protoscoleces | Water-soluble fruit extract | 4 mg/mL | 100% killing effect after 24 days | [6] |
| Echinococcus granulosus Protoscoleces | Ethanolic fruit extract | 4 mg/mL | 82% killing effect after 24 days | [6] |
| Echinococcus granulosus Metacestodes | Ethanolic fruit extract | 4 mg/mL | 100% killing effect after 12 days | [6] |
| Gram-positive & Gram-negative bacteria | Butanol extract | Not specified | Broadest range of antibacterial efficacy among tested extracts | [1] |
| DPPH Radical Scavenging | Methanolic leaves extract | Not specified | 80.94 ± 1.57% inhibition | [1] |
| DPPH Radical Scavenging | Methanolic flowers extract | Not specified | 82.78 ± 2.64% inhibition | [1] |
Table 2: In Vivo Efficacy of Capparis spinosa Extracts
| Model | Extract/Dose | Duration | Key Findings | Source |
| Type 2 Diabetic Patients | 400 mg fruit extract, 3x/day | 2 months | Significant decrease in fasting blood glucose (p=0.037) and HbA1c (p=0.043) | [7][8] |
| Type 2 Diabetic Patients | 400 mg fruit extract, 3x/day | 2 months | Significant decrease in triglyceride levels (p=0.29) | [7][8] |
| Patients with Non-alcoholic Fatty Liver Disease (NAFLD) | Caper fruit pickle | 12 weeks | Significant reduction in atherogenic indices | [9] |
| Mice with Contact Hypersensitivity | C. spinosa preparation | Not specified | Significant dose-dependent reduction in edema and immune cell infiltration | [10] |
| Diabetic Rats | 200 mg/kg & 400 mg/kg hydroethanolic fruit extract | Not specified | Significant reduction of fasting blood glucose (16% and 20% respectively) | [4] |
| Diabetic Rats | 400 mg/kg hydroethanolic fruit extract | Not specified | Significant positive effect on lipid profile and mitigation of liver oxidative stress | [4] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of Capparis spinosa extracts on cancer cell lines are often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, SGC-7901) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the Capparis spinosa extract for specific durations (e.g., 24, 48 hours).
-
MTT Incubation: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
In Vivo Anti-inflammatory Model (Contact Hypersensitivity in Mice)
The anti-inflammatory properties of Capparis spinosa have been investigated using the contact hypersensitivity (CHS) model in mice, which mimics T-cell mediated inflammatory responses.
-
Sensitization: Mice are sensitized by applying a hapten (e.g., dinitrofluorobenzene) to a shaved area of their skin.
-
Elicitation: Several days later, the same hapten is applied to the ear to elicit an inflammatory response.
-
Treatment: Mice are treated with the Capparis spinosa preparation (e.g., orally or topically) before or after the elicitation phase. A control group receives a placebo, and a positive control group may receive a known anti-inflammatory drug like indomethacin.
-
Measurement of Inflammation: Ear swelling is measured at various time points using a caliper as an indicator of the inflammatory response.
-
Histological and Molecular Analysis: Ear tissue is collected for histological examination to assess immune cell infiltration and for real-time RT-PCR to quantify the expression of inflammatory cytokines (e.g., IFN-γ, IL-17, IL-4).
Signaling Pathways and Mechanism of Action
The therapeutic effects of Capparis spinosa are attributed to its rich composition of bioactive compounds, including flavonoids (such as rutin and quercetin), phenolic acids, and alkaloids.[1][3][11][12][13][14] These compounds are believed to exert their effects through the modulation of various signaling pathways.
The anti-inflammatory effects of Capparis spinosa extracts, for instance, have been linked to the inhibition of pro-inflammatory cytokine gene expression, including IFN-γ and IL-17, and the promotion of the anti-inflammatory cytokine IL-4.[10] This suggests an immunomodulatory role by shifting the T-cell response towards an anti-inflammatory phenotype.
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the therapeutic potential of Capparis spinosa extracts for a variety of conditions, particularly those with an inflammatory or metabolic basis. The plant's rich phytochemical profile contributes to its diverse pharmacological activities. While in vitro studies provide valuable insights into cellular mechanisms, in vivo and clinical studies are essential for confirming efficacy and safety in a physiological context. The successful translation of these preclinical findings into clinical applications will require further research to identify and isolate the most potent bioactive compounds, standardize extraction methods, and conduct rigorous, large-scale clinical trials. The data presented in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting Capparis spinosa as a promising source for novel therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Phytochemical and Pharmacological Properties of Capparis spinosa as a Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Caper (Capparis spinosa L.): An Updated Review on Its Phytochemistry, Nutritional Value, Traditional Uses, and Therapeutic Potential [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro efficacy of Capparis spinosa extraction against larvae viability of Echinococcus granulosus sensu stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capparis spinosa L. (Caper) fruit extract in treatment of type 2 diabetic patients: a randomized double-blind placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Daily Consumption of the Capparis spinosa Reduces Some Atherogenic Indices in Patients with Non-alcoholic Fatty Liver Disease: A Randomized, Double-blind, Clinical Trial [ircmj.com]
- 10. Anti-inflammatory potential of Capparis spinosa L. in vivo in mice through inhibition of cell infiltration and cytokine gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the Functional Food Potential of Capparis spinosa: Optimizing Ultrasound Extraction, Phytochemical Analysis, and Assessing Antioxidative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scielo.br [scielo.br]
Biflorin's Cytotoxic Profile: A Comparative Analysis Against Standard Anticancer Agents
In the ongoing search for novel and effective anticancer compounds, natural products remain a vital source of inspiration. Biflorin, an o-naphthoquinone isolated from the plant Capraria biflora, has demonstrated significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of biflorin's cytotoxicity against established anticancer drugs, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Cytotoxicity Data
The in vitro efficacy of biflorin has been evaluated against several human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of biflorin in comparison to standard chemotherapeutic agents such as doxorubicin and cisplatin. The data is compiled from multiple studies to provide a comparative overview.
| Cell Line | Biflorin IC50 (µg/mL) | Standard Drug | Standard Drug IC50 | Assay Method | Exposure Time |
| MCF-7 (Breast Cancer) | 0.43 | Doxorubicin | 0.68 ± 0.04 µg/mL[1] | MTT Assay | 48 hours[1] |
| HCT-8 (Colon Cancer) | 0.88 | 5-Fluorouracil | Not explicitly compared in the same study | Not specified | Not specified |
| A549 (Lung Cancer) | IC50 determined, but specific value not in abstract | Cisplatin | 9 ± 1.6 µM | Not specified | Not specified |
| B16 (Melanoma) | 0.40 | Not specified | Not specified | Not specified | Not specified |
| Hep-2 (Larynx Cancer) | IC50 determined, but specific value not in abstract | Not specified | Not specified | Not specified | 48 hours |
| HT-29 (Colon Cancer) | IC50 determined, but specific value not in abstract | Not specified | Not specified | Not specified | 48 hours |
| HeLa (Cervical Cancer) | More susceptible than other tested lines | Not specified | Not specified | Not specified | 48 hours |
Note: Direct comparisons of IC50 values should be interpreted with caution, as variations in experimental conditions (e.g., cell density, passage number, specific assay protocol) can influence the results. The data presented is for comparative purposes based on available literature.
Experimental Protocols
The determination of cytotoxic activity, quantified by the IC50 value, is a critical step in the evaluation of potential anticancer compounds. The most frequently employed method in the cited studies for assessing cell viability is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. This insoluble formazan is then solubilized, and the concentration is determined by spectrophotometric analysis. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of biflorin or a standard anticancer drug. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compound to exert its cytotoxic effects.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 540 and 590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
To better illustrate the experimental process and the molecular interactions of biflorin, the following diagrams have been generated using the Graphviz DOT language.
Mechanism of Action
Studies suggest that biflorin exerts its cytotoxic effects primarily through the induction of apoptosis. The proposed mechanism involves direct interaction with cellular DNA, leading to the formation of DNA strand breaks. This DNA damage subsequently triggers cell cycle arrest, typically at the G2/M phase, and inhibits DNA replication. Ultimately, these events converge on the activation of the caspase cascade, a family of proteases that execute the apoptotic program, leading to programmed cell death. This multi-faceted impact on critical cellular processes underscores the potential of biflorin as an anticancer agent. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by biflorin.
References
Comparative Guide to the Structure-Activity Relationship of Caprarioside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Caprarioside analogs and related nucleoside antibiotics. The information is intended to inform the rational design of novel antibacterial agents targeting the essential bacterial enzyme MraY. While specific research on "this compound" analogs is limited in publicly available literature, this guide draws parallels from closely related and well-studied caprazamycin and capuramycin analogs that share the same uridine core and biological target.
Structure-Activity Relationship of this compound Analogs and Related Compounds
The antibacterial potency of this compound analogs and related nucleoside antibiotics is significantly influenced by modifications at key positions of their chemical structures. The primary mechanism of action for this class of compounds is the inhibition of phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.
Key Structural Features Influencing Antibacterial Activity:
-
Lipophilic Side Chain: The presence and nature of a lipophilic acyl chain are critical for antibacterial activity. This feature is thought to enhance the interaction of the molecule with the bacterial cell membrane and the MraY enzyme complex.
-
Diazepanone Moiety: Modifications to the diazepanone ring system can impact the compound's conformation and binding affinity to the MraY target.
-
Uridine Core: The uridine moiety is a common feature among this class of antibiotics and is essential for recognizing and binding to the MraY enzyme.
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of various caprazamycin and capuramycin analogs against different bacterial strains.
Table 1: Antibacterial Activity of Caprazamycin Analogs
| Compound | Modification | Test Organism | MIC (µg/mL) | Reference |
| Palmitoyl caprazol | Simple fatty acyl side chain at the 3''-position of the diazepanone moiety | Mycobacterium smegmatis ATCC607 | 6.25 | [1] |
| Palmitoyl caprazol | Simple fatty acyl side chain at the 3''-position of the diazepanone moiety | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13-12.5 | [1] |
| Palmitoyl caprazol | Simple fatty acyl side chain at the 3''-position of the diazepanone moiety | Vancomycin-resistant Enterococcus (VRE) | 3.13-12.5 | [1] |
| N6'-desmethyl palmitoyl caprazol | Desmethylation at the N6' position and a simple fatty acyl side chain | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13-12.5 | [1] |
| N6'-desmethyl palmitoyl caprazol | Desmethylation at the N6' position and a simple fatty acyl side chain | Vancomycin-resistant Enterococcus (VRE) | 3.13-12.5 | [1] |
Table 2: Antimycobacterial Activity of Capuramycin Analogs
| Compound | Modification | Test Organism | MIC (µg/mL) | Reference |
| Capuramycin (SQ997) | Parent compound | Mycobacterium tuberculosis (non-MDR, n=22) | 16 | [2] |
| Capuramycin (SQ997) | Parent compound | Mycobacterium tuberculosis (MDR, n=11) | 16 | [2] |
| Capuramycin (SQ997) | Parent compound | Mycobacterium avium (n=33) | 8 | [2] |
| Capuramycin (SQ997) | Parent compound | Mycobacterium intracellulare (n=17) | 2 | [2] |
| SQ922 | 3,4-difluoroaniline in place of L-aminocaprolactam | Mycobacterium smegmatis | 0.5-2 | [2] |
| SQ922 | 3,4-difluoroaniline in place of L-aminocaprolactam | Mycobacterium avium | 0.5-2 | [2] |
| SQ922 | 3,4-difluoroaniline in place of L-aminocaprolactam | Mycobacterium intracellulare | 0.5-2 | [2] |
| SQ922 | 3,4-difluoroaniline in place of L-aminocaprolactam | Mycobacterium kansasii | 0.5-2 | [2] |
| SQ641 | Lipophilic decanoyl side chain | Mycobacterium tuberculosis (non-MDR, n=22) | 1 | [2] |
| SQ641 | Lipophilic decanoyl side chain | Mycobacterium tuberculosis (MDR, n=11) | 0.5 | [2] |
| SQ641 | Lipophilic decanoyl side chain | Mycobacterium avium (n=33) | 4 | [2] |
| SQ641 | Lipophilic decanoyl side chain | Mycobacterium intracellulare (n=17) | 0.06 | [2] |
| UT-01309 | (S)-3-amino-1,4-benzodiazepine-2-one substitution | Mycobacterium tuberculosis | 2.5 | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is a widely used colorimetric method for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis and other bacteria.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Bacterial culture in logarithmic growth phase
-
Test compounds (this compound analogs) dissolved in an appropriate solvent (e.g., DMSO)
-
Alamar Blue reagent
-
Sterile deionized water
-
Parafilm
Procedure:
-
Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to minimize evaporation.
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds in the microplate wells containing 100 µL of Middlebrook 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free control (inoculum only) and a negative control (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension from a mid-log phase culture and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plates with Parafilm and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the initial incubation, add 30 µL of Alamar Blue reagent to each well.
-
Second Incubation: Re-seal the plates and incubate for another 24-48 hours at 37°C.
-
Reading Results: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[4][5]
MraY Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MraY.
Materials:
-
Purified MraY enzyme
-
UDP-MurNAc-pentapeptide substrate
-
Undecaprenyl phosphate (C55-P)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1% Triton X-100)
-
Test compounds (this compound analogs)
-
Method for detecting product formation (e.g., HPLC, radioactivity, or fluorescence-based)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube or microplate well, prepare a reaction mixture containing the assay buffer, UDP-MurNAc-pentapeptide, and C55-P.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified MraY enzyme to the mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA or by heat inactivation).
-
Product Detection: Analyze the formation of the product (Lipid I) using a suitable detection method. The inhibitory activity is determined by the reduction in product formation in the presence of the test compound compared to the control.[6][7]
Visualizations
MraY Signaling Pathway and Inhibition
The following diagram illustrates the role of MraY in the bacterial peptidoglycan biosynthesis pathway and its inhibition by this compound analogs.
Caption: Inhibition of the MraY enzyme by this compound analogs.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound analogs.
Caption: Workflow for MIC determination using the MABA method.
References
- 1. Synthesis of caprazamycin analogues and their structure--activity relationship for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic and Synthetic Strategies for Assembling Capuramycin-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Synthesis of Capuramycin and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Assay for identification of inhibitors for bacterial MraY translocase or MurG transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of Caprarioside Treatment: A Review of Current Findings
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the metabolomic effects of Caprarioside. At present, there are no publicly available comparative studies detailing the impact of this compound treatment on the metabolome, nor are there established experimental protocols or known signaling pathways associated with its activity.
This compound is identified as a phenolic glycoside, a class of organic compounds characterized by a phenolic structure linked to a glycosyl moiety.[1] One specific variant, Cappariloside A, has been detected in capers (Capparis spinosa).[1] However, beyond this basic classification and origin, research into its biological effects, particularly at the metabolic level, is exceptionally scarce.[1]
For researchers, scientists, and drug development professionals interested in this compound, this lack of data presents both a challenge and an opportunity. The absence of metabolomic studies means that the fundamental impact of this compound on cellular and systemic metabolism remains unknown. Key questions regarding which metabolic pathways are perturbed, what biomarkers may be indicative of its action, and how its effects compare to other compounds are currently unanswered.
The Path Forward: Establishing a Foundation for this compound Research
To address this knowledge gap, foundational research is required. The following outlines a potential roadmap for initiating metabolomic studies on this compound:
Sourcing and Characterization of this compound
The initial and most critical step is to obtain a pure and well-characterized source of this compound. This would likely involve extraction and purification from natural sources like capers or chemical synthesis.
In Vitro and In Vivo Model Selection
Appropriate biological systems must be selected for initial studies. This could range from cell cultures (e.g., specific cancer cell lines, hepatocytes) to animal models (e.g., rodents) depending on the hypothesized therapeutic area.
Experimental Design for Comparative Metabolomics
A robust experimental design is crucial for generating meaningful data. A typical design would involve:
-
Control Group: Treated with a vehicle (the solvent used to dissolve this compound) to account for any effects of the solvent itself.
-
This compound Treatment Group: Treated with a specific concentration of this compound.
-
Comparative Treatment Group (Optional but Recommended): Treated with a known compound that has a similar proposed mechanism of action or is used to treat a similar condition. This allows for a direct comparison of metabolic signatures.
Sample Collection and Preparation
Biological samples (e.g., cell lysates, plasma, urine, tissue biopsies) would be collected at specific time points following treatment. Rigorous and standardized sample preparation protocols are essential to ensure data quality and reproducibility.
Metabolomic Analysis
Samples would be analyzed using high-resolution analytical platforms such as:
-
Mass Spectrometry (MS): Coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS) to separate and identify a wide range of metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides complementary information on the structure and quantification of metabolites.
Data Analysis and Interpretation
The complex datasets generated from metabolomic analyses require sophisticated bioinformatics and statistical tools. The primary goals of data analysis would be to:
-
Identify metabolites that are significantly altered by this compound treatment compared to the control group.
-
Perform pathway analysis to understand which metabolic pathways are most affected.
-
Compare the metabolic fingerprint of this compound to that of any comparative treatments.
Visualizing a Potential Experimental Workflow
While no specific data exists for this compound, a generalized workflow for a comparative metabolomics study can be visualized.
Caption: A generalized workflow for a comparative metabolomics study.
Conclusion
The field of metabolomics offers a powerful lens through which to understand the biological effects of compounds like this compound. However, for this particular phenolic glycoside, the foundational research has yet to be conducted. The scientific community is encouraged to undertake studies to elucidate its metabolomic signature, which will be a critical step in determining its potential therapeutic applications. Until such data becomes available, a comparative guide on the metabolomics of this compound treatment remains an aspirational goal.
References
A Comparative Guide to the Reproducibility of Iridoid Glycoside Synthesis with a Focus on Caprarioside-Related Structures
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex natural products like Caprarioside, an iridoid glycoside, presents significant challenges in terms of reproducibility and scalability. While a specific total synthesis of this compound has not been extensively reported in publicly available literature, a comprehensive analysis of the synthetic strategies for structurally related iridoid glycosides can provide valuable insights into the key factors influencing the reproducibility of their preparation. This guide compares common synthetic methodologies, highlighting the critical aspects of iridoid core construction and stereoselective glycosylation, and provides representative experimental data to inform future synthetic endeavors targeting this compound and its analogs.
I. Comparison of Synthetic Strategies for Iridoid Glycosides
The total synthesis of iridoid glycosides can be broadly divided into two key stages: the construction of the iridoid aglycone and the subsequent glycosylation. The reproducibility of the overall synthesis is highly dependent on the efficiency and stereocontrol of the reactions employed in each stage.
| Synthetic Approach | Key Reactions for Iridoid Core | Glycosylation Method | Reported Overall Yield | Key Reproducibility Challenges | Representative Synthesized Molecule |
| Linear Synthesis | Diels-Alder reaction, intramolecular aldol condensation | Schmidt glycosylation, Koenigs-Knorr reaction | Typically 1-5% | Accumulation of yield losses over many steps, purification of intermediates. | Geniposide[1][2] |
| Convergent Synthesis | [3+2] Cycloaddition, Ring-closing metathesis | Thioglycoside activation, Glycal assembly | Can be higher (e.g., 5-10%) | Synthesis and purification of complex fragments, stereocontrol at the fragment coupling stage. | Hetero-oligomeric iridoid glycosides[3][4] |
| Bio-inspired Synthesis | Enzymatic reactions, biomimetic cyclizations | Glycosyltransferases | Variable, can be high for specific steps | Enzyme availability and stability, substrate specificity, reaction optimization. | Not widely applied for total synthesis |
Table 1: Comparison of Synthetic Strategies for Iridoid Glycosides. This table summarizes the key features of different approaches to synthesizing iridoid glycosides, with data extrapolated from the synthesis of related compounds.
II. Key Experimental Protocols
The reproducibility of a synthetic route is intrinsically linked to the robustness of its individual steps. Below are detailed methodologies for key transformations commonly employed in the synthesis of iridoid glycosides, drawn from published syntheses of related natural products.
A. Construction of the Iridoid Core via [3+2] Cycloaddition (Example from Geniposide Synthesis) [1][2]
This phosphine-catalyzed [3+2] cycloaddition provides a rapid and stereocontrolled entry into the cis-fused cyclopenta[c]pyran core of iridoids.
-
Reaction: Phosphine-catalyzed [3+2] cycloaddition of an allenoate with an enone.
-
Reagents and Conditions:
-
Substrate 1 (Enone): 1 equivalent
-
Substrate 2 (Allenoate): 2 equivalents
-
Catalyst: Triphenylphosphine (10 mol%)
-
Solvent: Toluene (0.2 M)
-
Temperature: 110 °C
-
Reaction Time: 30 minutes
-
-
Procedure: To a solution of the enone in toluene is added the allenoate and triphenylphosphine. The mixture is heated to 110 °C for 30 minutes. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cycloadduct.
-
Reported Yield: 63%[2]
-
Reproducibility Considerations: The purity of the starting materials and the exclusion of moisture and air are critical for consistent yields. The reaction time and temperature should be carefully monitored to avoid side reactions.
B. Stereoselective Glycosylation using a Glycosyl Donor (General Protocol)
The introduction of the sugar moiety is a critical step that often determines the overall success and reproducibility of the synthesis.
-
Reaction: O-glycosylation of the iridoid aglycone with a protected glucose donor.
-
Reagents and Conditions:
-
Iridoid Aglycone (Acceptor): 1 equivalent
-
Glycosyl Donor (e.g., a trichloroacetimidate): 1.5 equivalents
-
Activator: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic)
-
Solvent: Dichloromethane (anhydrous)
-
Temperature: -78 °C to room temperature
-
-
Procedure: A solution of the iridoid aglycone and the glycosyl donor in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere. TMSOTf is added dropwise, and the reaction is stirred at low temperature before being allowed to warm to room temperature. The reaction is quenched with a base (e.g., triethylamine or saturated sodium bicarbonate solution), and the organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
-
Reproducibility Considerations: The stereochemical outcome of the glycosylation is highly sensitive to the nature of the protecting groups on the glycosyl donor, the choice of activator, the solvent, and the temperature. Anhydrous conditions are paramount to prevent hydrolysis of the donor and activator. The reactivity of the aglycone acceptor can also significantly influence the yield.
III. Visualizing the Synthetic Workflow
To better understand the logical flow of a typical iridoid glycoside synthesis, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway in which some iridoids are involved.
Figure 1: Generalized workflow for the synthesis of an iridoid glycoside.
Figure 2: Simplified signaling pathway involving an iridoid glycoside.
IV. Conclusion
The reproducible synthesis of this compound and other complex iridoid glycosides remains a significant challenge. While convergent strategies may offer higher overall yields, linear syntheses are often more straightforward to implement initially. Key to reproducibility in either approach is the meticulous optimization and control of reaction conditions, particularly in the construction of the iridoid core and the critical glycosylation step. The use of robust and well-characterized reactions, such as the phosphine-catalyzed [3+2] cycloaddition, can significantly enhance the reliability of the synthesis. For the glycosylation step, careful selection of protecting groups, activators, and reaction conditions is essential to ensure high stereoselectivity and consistent yields. Future efforts towards a reproducible synthesis of this compound will likely benefit from the continued development of novel synthetic methodologies and a deeper understanding of the factors governing the reactivity and stereoselectivity of these complex molecules.
References
Exploring the Synergistic Potential of Caprarioside: A Comparative Guide Based on Related Compounds
Disclaimer: Direct experimental studies on the synergistic effects of isolated Caprarioside are not available in the current scientific literature. This guide provides a comparative analysis based on the known biological activities of Scrophularia ningpoensis, the plant from which this compound is derived, and the documented synergistic effects of structurally related iridoid and phenylethanoid glycosides found within the same plant. The information presented is intended to highlight potential areas of research for this compound's synergistic activity.
This compound, an iridoid glycoside isolated from the roots of Scrophularia ningpoensis, belongs to a class of compounds known for a variety of biological activities. The therapeutic effects of Scrophularia ningpoensis extracts are thought to arise from the synergistic action of its various components[1]. While direct evidence for this compound's synergistic interactions is pending, studies on other compounds from Scrophularia ningpoensis, such as acteoside and other iridoid glycosides, have shown promising synergistic effects, particularly in anticancer applications.[2][3][4] This guide explores these related findings to build a hypothetical framework for the potential synergistic actions of this compound.
Comparative Biological Activities of Scrophularia ningpoensis and its Bioactive Components
Scrophularia ningpoensis has a long history of use in traditional medicine for treating conditions like fever, inflammation, and constipation[5][6][7]. Modern research has begun to validate these uses, attributing the plant's pharmacological effects to its rich phytochemical content, including iridoid glycosides (like this compound and harpagoside) and phenylethanoid glycosides (like acteoside).[5][6][7] These compounds have been shown to possess anti-inflammatory, neuroprotective, and cytotoxic activities.[5][6][7]
| Compound/Extract | Key Biological Activities | Relevant Signaling Pathways |
| Scrophularia ningpoensis Extract | Anti-inflammatory, Apoptosis Induction, Cytotoxicity, Neuroprotective | MAPK, NF-κB[5][6] |
| Iridoid Glycosides (General) | Anti-inflammatory, Anticancer (inhibits proliferation, migration, and angiogenesis), Neuroprotective | NF-κB, PI3K/Akt, MAPK/ERK[1][8][9] |
| Acteoside | Anticancer, Antioxidant, Anti-inflammatory, Neuroprotective | PI3K/Akt, p53 signaling[2][10][11] |
| Harpagoside | Anti-inflammatory, Analgesic | NF-κB, MAPK[12] |
Synergistic Effects of Compounds Related to this compound
While no studies directly report on the synergistic effects of this compound, research on other iridoid and phenylethanoid glycosides, some of which are also found in Scrophularia ningpoensis, demonstrates their potential to enhance the efficacy of conventional anticancer drugs. This suggests a potential avenue of investigation for this compound.
| Compound Combination | Cell Line/Model | Observed Synergistic Effect | Reference |
| Acteoside + Temozolomide | Glioblastoma cells | Increased apoptosis and autophagy; reduced cell viability and migration. | [13] |
| Acteoside + Oxaliplatin | Hepatocellular carcinoma cells | Enhanced inhibition of cell viability, migration, and invasion; reduced oxaliplatin-induced toxicity. | [10] |
| Acteoside + Sorafenib | Hepatocellular carcinoma cells | Stronger inhibition of cell colony formation, migration, and angiogenesis. | [14] |
| Catalpol + Regorafenib | Liver cancer | Increased cancer cell apoptosis, decreased proliferation, and inhibited angiogenesis. | [3] |
| Catalpol + Chloroquine | Gastric cancer | Enhanced anticancer action. | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments typically used to evaluate synergistic effects, based on the referenced studies for related compounds.
Cell Viability Assay (XTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., HaCaT, melanoma cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of the single compounds (e.g., this compound) and the combination therapies for a specified period (e.g., 72 hours).
-
XTT Labeling: After the treatment period, the XTT labeling mixture is added to each well and incubated for 4 hours. The XTT solution is metabolically reduced by viable cells to a colored formazan product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 492 nm with a reference wavelength of 620 nm). The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
This method quantifies the extent of apoptosis induced by the treatments.
-
Cell Treatment: Cells are seeded and treated with the compounds of interest, both individually and in combination, for a designated time (e.g., 48 hours).
-
Cell Staining: After treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells.
-
Data Analysis: The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are determined from the flow cytometry data.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to measure the levels of specific proteins involved in signaling pathways like NF-κB and PI3K/Akt.
-
Protein Extraction: Cells are treated with the compounds, and then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p65, IκBα, Akt, p-Akt, Bax, Bcl-2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Synergy Assessment
Caption: A generalized workflow for assessing the synergistic effects of this compound with another compound.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.
PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by iridoid glycosides.
References
- 1. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kutkoside-an iridoid glycoside, exerts anti-proliferative effects in drug-resistant human oral carcinoma cells by targeting PI3K/AKT signalling pathway, inducing apoptosis and suppressing cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic and toxicity-reducing effects of acteoside as an adjuvant therapy of oxaliplatin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. From Bush Medicine to Modern Phytopharmaceutical: A Bibliographic Review of Devil’s Claw (Harpagophytum spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic anticancer effect of acteoside and temozolomide-based glioblastoma chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acteoside as a potential therapeutic option for primary hepatocellular carcinoma: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Caprarioside
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for Caprarioside, a saponin glycoside. The information herein is intended to ensure the safety of laboratory personnel and to minimize environmental impact. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the general properties of saponin glycosides and established laboratory safety protocols.
Immediate Safety and Handling Precautions
This compound, as a saponin glycoside, should be handled with care. Saponins are known for their bitter taste and potential toxicity, particularly to aquatic life. They can also cause hemolysis (destruction of red blood cells)[1][2]. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound in any form (solid or in solution).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile rubber gloves (minimum 0.4 mm thickness) with a breakthrough time of >480 minutes. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if there is a risk of inhaling dust or aerosols. |
Spill Management Protocol
In the event of a this compound spill, immediate action is required to contain and clean the affected area.
Experimental Protocol: this compound Spill Cleanup
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if dust is generated. Ensure the area is well-ventilated.
-
Containment: For solid spills, prevent the spread of dust by gently covering the spill with a universal binder or sawdust. For liquid spills, use an absorbent material to contain the spill.
-
Cleanup:
-
Solid Spills: Carefully sweep up the absorbed material. Avoid creating dust.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand).
-
-
Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent and water.
-
Disposal: Place all contaminated materials, including the absorbent, into a properly labeled hazardous waste container.
-
Personal Decontamination: Remove and wash contaminated clothing before reuse. Wash hands and any exposed skin thoroughly with soap and water.
Proper Disposal Procedures
This compound and its containers must be disposed of as hazardous waste. Do not empty into drains [3]. The introduction of saponins into aquatic environments can be highly toxic to fish and other cold-blooded animals[1][2].
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Collect in a designated, properly labeled container. The waste must be handled by a licensed hazardous waste disposal company. |
| Liquid this compound Waste (Solutions) | Labeled, sealed, and leak-proof hazardous waste container. | Collect in a compatible, labeled container. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by a licensed hazardous waste disposal service. |
| Contaminated Labware (e.g., glassware, pipette tips) | Labeled, puncture-resistant "sharps" container for broken glass or sharp items. Otherwise, a labeled hazardous waste container. | Segregate from non-hazardous waste. Dispose of as hazardous waste through a certified disposal service. |
| Empty this compound Containers | Original container, triple-rinsed (if practical). | Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste, following institutional guidelines. |
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Management.
Potential Environmental Fate of Saponin Glycosides
While specific data for this compound is unavailable, the general behavior of saponin glycosides in the environment is a critical consideration for proper disposal. Their high toxicity to aquatic organisms necessitates preventing their release into waterways. The environmental fate of chemical compounds can be complex, involving processes like biodegradation, photolysis, and sorption to soil and sediment[4]. Improper disposal could lead to significant ecological damage.
The following diagram illustrates the potential negative impact of improper disposal.
Caption: Potential Environmental Impact of Improper Disposal.
By adhering to these guidelines, researchers and laboratory professionals can handle and dispose of this compound responsibly, ensuring a safe working environment and protecting the ecosystem. Always consult your institution's specific waste management policies and local regulations.
References
Personal protective equipment for handling Caprarioside
Essential Safety and Handling Guide for Caprarioside
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are a suitable choice for handling many laboratory chemicals. Ensure gloves are regularly inspected for tears or holes before use. |
| Eyes/Face | Safety glasses with side shields or goggles; Face shield | Eye protection is mandatory to prevent contact with airborne particles. A face shield should be worn when there is a risk of splashing or significant dust generation. |
| Respiratory | NIOSH/MSHA approved respirator | A respirator is crucial when handling the powder outside of a certified chemical fume hood to prevent inhalation. The type of respirator and cartridge should be selected based on a formal risk assessment. |
| Body | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical for the safe handling of this compound from receipt to disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Handling Procedures:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood to control airborne dust.
-
Use dedicated spatulas and weighing boats for measuring and transferring the compound.
-
Avoid actions that can generate dust, such as vigorous shaking or scraping.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is vital.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: Dispose of contents and container in accordance with all local, state, and federal regulations. This typically involves incineration at a licensed hazardous waste disposal facility. Do not dispose of down the drain or in general trash.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
